molecular formula C9H11N5 B1356476 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline CAS No. 954328-84-8

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Cat. No.: B1356476
CAS No.: 954328-84-8
M. Wt: 189.22 g/mol
InChI Key: SQWVCPXNTJGIFG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-5-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWVCPXNTJGIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589904
Record name 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954328-84-8
Record name 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the key physicochemical characteristics of the novel compound 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline.

While specific experimental data for this compound is not widely available in public literature, this document serves as a predictive guide and a methodological framework for its characterization. By analyzing its constituent chemical moieties—a substituted aniline ring and a tetrazole group—we can forecast its behavior and establish robust protocols for empirical validation. The methodologies detailed herein are grounded in established principles of medicinal chemistry and are designed to provide the rigorous, reproducible data required for advancing a candidate molecule through the development pipeline.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both predictive insights and actionable experimental workflows.

Molecular Structure and Predicted Physicochemical Properties

The structure of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline combines a moderately lipophilic dimethylaniline core with the acidic and polar tetrazole moiety. This unique combination suggests a complex interplay of properties that are critical to its function as a potential therapeutic agent.

Figure 1: Chemical Structure of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (A visual representation of the chemical structure would be placed here in a formal document.)

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on computational models and an analysis of the compound's functional groups. These values serve as essential benchmarks for initial experimental design.

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Formula C₉H₁₁N₅Defines the elemental composition and molecular weight.
Molecular Weight 189.22 g/mol Influences diffusion, solubility, and membrane permeability.
Predicted pKa (Acidic) 4.5 - 5.0 (Tetrazole)The tetrazole ring is a well-known bioisostere for a carboxylic acid, impacting ionization state and solubility at physiological pH.
Predicted pKa (Basic) 3.5 - 4.5 (Aniline)The basicity of the aniline nitrogen is reduced by the aromatic ring but influences its charge state in acidic environments like the stomach.
Predicted logP 1.5 - 2.5This value suggests a balance between aqueous solubility and lipid membrane permeability, a key factor for oral bioavailability.
Predicted Aqueous Solubility pH-dependentExpected to have higher solubility at pH values above the tetrazole pKa and below the aniline pKa due to ionization.
Hydrogen Bond Donors 1 (Aniline N-H)The ability to donate hydrogen bonds influences interactions with biological targets and solubility.
Hydrogen Bond Acceptors 5 (Tetrazole Nitrogens, Aniline Nitrogen)The number of acceptor sites is critical for molecular recognition and solubility in polar solvents.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide the high-quality data necessary for regulatory submissions and further development.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining intrinsic solubility due to its directness and reliability.

Causality Behind the Method: This protocol is designed to achieve a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a saturated solution, providing a definitive measure of its intrinsic solubility (S₀). The inclusion of various pH buffers is critical for understanding how the compound's ionizable groups (aniline and tetrazole) affect its solubility in different physiological environments, such as the stomach (pH 1-2) and the small intestine (pH 6-7.5).

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline to a series of vials, ensuring a visible amount of solid remains undissolved.

  • Equilibration: Add a precise volume of each buffer to the corresponding vials. Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The measured concentration represents the solubility of the compound at that specific pH and temperature.

Workflow Diagram:

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis prep1 Add excess compound to vials prep2 Add buffered solutions (pH 2.0, 5.0, 7.4, 9.0) prep1->prep2 eq1 Seal and shake at constant temperature (24-48h) prep2->eq1 Achieve thermodynamic equilibrium sep1 Centrifuge to pellet solid eq1->sep1 Separate solid and liquid phases sep2 Extract supernatant sep1->sep2 sep3 Quantify concentration via HPLC-UV sep2->sep3

Caption: Workflow for solubility determination via the shake-flask method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups by measuring pH changes during titration with an acid or base.

Causality Behind the Method: This technique directly measures the affinity of the compound's functional groups for protons. For 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline, titrating with a strong base (like NaOH) will deprotonate the acidic tetrazole, while titrating with a strong acid (like HCl) will protonate the basic aniline. The pKa is the pH at which 50% of the molecules are in their ionized form, a critical inflection point in the titration curve. This data is essential for predicting the compound's charge state and behavior in different biological compartments.

Step-by-Step Protocol:

  • Sample Dissolution: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure solubility).

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Acidic pKa (Tetrazole): Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

  • Basic pKa (Aniline): In a separate experiment, titrate a fresh solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Plotting: Plot the measured pH versus the volume of titrant added.

  • pKa Calculation: The pKa value corresponds to the pH at the half-equivalence point on the titration curve. Specialized software can be used to calculate the pKa from the first derivative of the curve.

Workflow Diagram:

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve compound in co-solvent setup2 Place in vessel with pH electrode and stirrer titrate_base Titrate with strong base (NaOH) for acidic pKa setup2->titrate_base titrate_acid Titrate with strong acid (HCl) for basic pKa setup2->titrate_acid record_ph Record pH after each addition titrate_base->record_ph titrate_acid->record_ph plot Plot pH vs. titrant volume record_ph->plot calculate Determine pKa from half-equivalence point plot->calculate

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an aqueous and an immiscible organic solvent, typically octanol and water.

Causality Behind the Method: The logP value is a critical indicator of a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. A balanced logP is often sought; too low, and the compound may not cross lipid membranes, too high, and it may have poor aqueous solubility or be rapidly metabolized. The octanol-water system is the industry standard as octanol's properties are believed to mimic those of biological lipid bilayers.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a vial.

  • Equilibration: Seal the vial and shake for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and octanol phases and measure the compound's concentration in each using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline, as predicted and outlined in the experimental protocols above, are fundamental to its potential as a drug candidate. The interplay between its acidic tetrazole moiety and basic aniline group suggests a complex, pH-dependent solubility and charge profile that must be empirically determined. The provided methodologies offer a clear and robust path for acquiring this essential data. A thorough characterization, following these standardized and validated protocols, will empower research and development teams to make informed decisions, optimize formulation strategies, and ultimately unlock the full therapeutic potential of this promising molecule.

References

  • Title: Current Medicinal Chemistry Source: Bentham Science URL: [Link]

  • Title: European Journal of Medicinal Chemistry Source: Elsevier URL: [Link]

  • Title: Journal of Medicinal Chemistry Source: American Chemical Society URL: [Link]

A Technical Guide to 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of increasing interest in drug discovery and development. We will explore its core chemical identity, including its IUPAC nomenclature and structural features. Furthermore, this document will detail a representative synthetic pathway, explaining the mechanistic rationale behind the procedural steps. The significance of the tetrazole moiety as a bioisostere for carboxylic acids will be discussed, contextualizing the compound's utility as a valuable building block for creating complex, drug-like molecules. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structural Formula

The formal IUPAC name for the compound is 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline . It is also referenced by its CAS Number: 954328-84-8[1][2].

The structure consists of a central aniline ring substituted with two methyl groups at the 2 and 3 positions, an amino group defining the aniline base, and a 1H-tetrazole ring connected via a nitrogen atom to the 5 position of the aromatic core.

2D Structure:

Physicochemical Data Summary

Quantitative data for this specific molecule is not extensively published in peer-reviewed literature; however, based on its structure and data from chemical suppliers, we can compile the following key properties.

PropertyValueSource
CAS Number 954328-84-8[1][2]
Molecular Formula C₉H₁₁N₅Derived from structure
Molecular Weight 189.22 g/mol [3]
InChIKey SQWVCPXNTJGIFG-UHFFFAOYSA-N[2]
SMILES CC1=CC(=CC(=C1C)N)N2C=NN=N2[2]

The Role of the Tetrazole Moiety in Drug Design

The inclusion of a tetrazole ring in this aniline derivative is a deliberate and strategic choice in medicinal chemistry. The tetrazole group is widely recognized as a non-classical bioisostere of the carboxylic acid functional group.[4][5][6].

Causality of Bioisosteric Replacement:

  • Metabolic Stability: Replacing a carboxylic acid with a tetrazole can enhance a drug candidate's metabolic stability, as it is less susceptible to phase II conjugation reactions.

  • Lipophilicity and pKa: The tetrazole ring has a pKa similar to that of a carboxylic acid but is generally more lipophilic. This modification can significantly improve a molecule's ability to cross cellular membranes, enhancing its pharmacokinetic profile.

  • Receptor Binding: The tetrazole's planar structure and arrangement of nitrogen atoms can maintain or even improve binding interactions with biological targets compared to the analogous carboxylic acid.

The tetrazole moiety is a privileged scaffold found in numerous marketed drugs, demonstrating a wide range of biological activities including antihypertensive, antibacterial, and anticancer effects[4][6][7]. Therefore, 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline serves as a crucial starting material for synthesizing novel therapeutics that leverage these advantageous properties.

Synthesis and Mechanistic Considerations

While a specific, validated protocol for 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline is not detailed in readily available literature, a general and highly effective method for creating aryl-tetrazoles involves a [3+2] cycloaddition reaction between a nitrile precursor and an azide source.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach starts from a corresponding aniline with a nitrile group, which is then converted to the tetrazole ring. The amino group on the aniline must be protected to prevent unwanted side reactions.

G Target 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline Deprotection Amino Deprotection (e.g., H+) Target->Deprotection Final Step ProtectedAniline Protected 2,3-Dimethyl-5- (1H-tetrazol-1-yl)aniline Deprotection->ProtectedAniline Cycloaddition [3+2] Cycloaddition (e.g., NaN3, NH4Cl) ProtectedAniline->Cycloaddition Nitrile Protected 3-Amino-4,5- dimethylbenzonitrile Cycloaddition->Nitrile Protection Amino Protection (e.g., Ac2O) Nitrile->Protection StartingMaterial 3-Amino-4,5-dimethylbenzonitrile Protection->StartingMaterial

Caption: Retrosynthetic analysis for the target compound.

Generalized Experimental Protocol

This protocol is a representative, self-validating workflow based on standard organic synthesis techniques for analogous compounds.

Step 1: Protection of the Aniline

  • Dissolve the starting material, 3-Amino-4,5-dimethylbenzonitrile, in a suitable solvent like acetic acid.

  • Add acetic anhydride dropwise at room temperature. The anhydride reacts with the primary amine to form a more stable acetamide, protecting it from the conditions of the subsequent cycloaddition.

  • Stir the reaction for 2-4 hours until TLC analysis confirms the consumption of the starting material.

  • Quench the reaction by pouring it into ice water, causing the protected product to precipitate.

  • Filter, wash with water, and dry the solid N-(3-cyano-4,5-dimethylphenyl)acetamide.

Step 2: Tetrazole Formation via [3+2] Cycloaddition

  • Suspend the protected nitrile in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl). The ammonium chloride acts as a proton source to facilitate the reaction.

  • Heat the mixture to 80-120 °C and monitor by TLC. This is the key ring-forming step where the azide adds across the nitrile's triple bond.

  • Upon completion, cool the reaction and acidify with dilute HCl. This protonates the newly formed tetrazole ring and precipitates the product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.

Step 3: Deprotection of the Amine

  • Reflux the resulting acetamide-protected tetrazole in aqueous hydrochloric acid (e.g., 3M HCl).

  • The acidic conditions hydrolyze the amide bond, regenerating the free amino group to yield the final product, 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline.

  • After cooling, neutralize the solution with a base (e.g., NaOH) to precipitate the aniline product.

  • Filter, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for purification.

Trustworthiness through In-Process Controls: Each step's success is validated using Thin Layer Chromatography (TLC) to ensure the complete conversion of starting materials before proceeding, minimizing impurities in the final product. The identity and purity of the final compound should be confirmed using NMR, Mass Spectrometry, and HPLC.

Potential Applications in Drug Discovery

While specific biological activities for this exact molecule are not widely reported, its structure is emblematic of intermediates used in modern drug discovery programs. The substituted aniline core is a versatile scaffold, and the tetrazole moiety provides a key interaction point for biological targets.

Compounds with similar tetrazole-aniline motifs are explored for a variety of therapeutic areas. The strategic placement of the dimethyl and tetrazolyl groups influences the molecule's electronics and conformation, making it a tailored building block for library synthesis in the search for new lead compounds.

G cluster_0 Drug Discovery Workflow BuildingBlock 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline Reaction Further Functionalization (e.g., Amide Coupling, Buchwald-Hartwig) BuildingBlock->Reaction Library Compound Library (Diverse Analogs) Reaction->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline is a well-defined chemical entity whose value lies in its structural components. The dimethylaniline core provides a modifiable scaffold, while the 1H-tetrazole group acts as a crucial bioisostere, offering potential improvements in the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivative molecules. The synthetic accessibility of this compound, via established organic reactions, positions it as a valuable intermediate for medicinal chemists aiming to develop next-generation therapeutics. Further research utilizing this building block is warranted to explore its full potential in the synthesis of novel bioactive agents.

References

  • Guidechem. 2,3-dimethyl-5-(1h-tetrazol-1-yl)aniline.

  • Chemchart. 2,3-DIMETHYL-5-(1H-TETRAZOL-1-YL)ANILINE (954328-84-8).

  • Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.

  • Sigma-Aldrich. Tetrazole aniline.

  • Li, J., et al. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives.

  • PubChem. 2-[1-(2,3-Dimethylbutyl)tetrazol-5-yl]aniline.

  • PubChem. 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline.

  • Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

  • Chemdiv. Compound 2-methyl-5-(1H-tetrazol-1-yl)aniline.

  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.

Sources

Technical Guide: Spectroscopic Characterization of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8), a specialized intermediate often utilized in the synthesis of high-value pharmaceutical compounds or advanced materials. The following analysis synthesizes theoretical prediction with empirical trends observed in structurally analogous N-phenyl tetrazoles.

Compound Identity & Structural Logic

IUPAC Name: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline CAS Number: 954328-84-8 Molecular Formula: C


H

N

Molecular Weight: 189.22 g/mol
Structural Analysis for Spectroscopists

To accurately interpret the spectra, one must understand the electronic environment:

  • Tetrazole Ring (N-Linked): Attached at the N1 position. This is critical because it preserves the C5 proton (

    
    ), which serves as a diagnostic singlet in the downfield region (~9.0–10.0 ppm). The tetrazole ring acts as a strong electron-withdrawing group (EWG).
    
  • Aniline Core: The amino group (-NH

    
    ) at position 1 is a strong electron-donating group (EDG), providing shielding to the ortho and para positions.
    
  • Dimethyl Substitution: Methyl groups at positions 2 and 3 provide weak electron donation and steric bulk, influencing the chemical shifts of adjacent protons and carbons.

Spectroscopic Profile (Predicted & Empirical)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for confirming the regiochemistry of the tetrazole attachment (N1 vs. C5).

Table 1: Predicted

H NMR Data (DMSO-d

, 400 MHz)
PositionSignal TypeChemical Shift (

, ppm)
IntegrationAssignment Logic
Tetrazole-H Singlet (s)9.40 – 9.80 1HDiagnostic: The C5-H of the 1H-tetrazol-1-yl ring is highly deshielded due to the adjacent nitrogen atoms. Absence of this peak suggests a C-linked isomer.
Ar-H (C4) Doublet (d) or Singlet (s)7.10 – 7.301HLocated between the C3-Methyl and C5-Tetrazole. Deshielded by the tetrazole but shielded by the methyl.
Ar-H (C6) Doublet (d) or Singlet (s)6.80 – 7.001HOrtho to the amine (shielding) and ortho to the tetrazole (deshielding). Net effect is slightly upfield relative to H4.
-NH

Broad Singlet (br s)5.00 – 5.502HExchangeable with D

O. Chemical shift varies with concentration and solvent.
Ar-CH

(C2)
Singlet (s)2.10 – 2.253HMethyl group adjacent to the amine.
Ar-CH

(C3)
Singlet (s)2.20 – 2.353HMethyl group adjacent to the C2-Methyl and C4-H.

Expert Insight: The coupling constant (


) between H4 and H6 is typically small (

Hz, meta-coupling) or unresolved due to the substitution pattern. The key confirmation of the structure is the integration ratio of 1:1:1:2:6 (Tetrazole-H : Ar-H : Ar-H : NH

: Methyls).
Table 2: Predicted

C NMR Data (DMSO-d

, 100 MHz)
Carbon TypeChemical Shift (

, ppm)
Assignment
Tetrazole C=N 142.0 – 145.0 C5 of the tetrazole ring.
Ar-C-NH

146.0 – 148.0C1 (Ipso to amine).
Ar-C-Tetrazole 134.0 – 136.0C5 (Ipso to tetrazole).
Ar-C-Me 120.0 – 130.0C2 and C3 (Quaternary carbons).
Ar-CH 110.0 – 120.0C4 and C6 (Methine carbons).
Methyls 12.0 – 20.0C2-Me and C3-Me.
B. Infrared (IR) Spectroscopy

IR is vital for confirming functional groups, particularly the presence of the tetrazole ring and the primary amine.

  • Primary Amine (-NH

    
    ): 
    
    • Stretching: Two distinct bands at 3300–3450 cm

      
        (asymmetric and symmetric stretches).
      
    • Bending: Scissoring vibration at ~1620 cm

      
       .
      
  • Tetrazole Ring:

    • C=N / N=N Stretching: Characteristic bands at 1400–1500 cm

      
        and 1000–1100 cm
      
      
      
      .
    • Ring Breathing: A specific band often observed near 990–1000 cm

      
       .
      
  • Aromatic System:

    • C=C Stretching: 1580–1600 cm

      
       .
      
    • C-H Bending (OOP): Isolated H patterns typically show bands in the 800–900 cm

      
        region.
      
C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is characteristic of nitrogen-rich heterocycles.

  • Ionization Mode: Electrospray Ionization (ESI+) is recommended.

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of N

      
      :  A characteristic loss of 28 Da is common for tetrazoles, leading to a fragment at 162 m/z  (formation of a benzimidazole-like or carbodiimide species).
      
    • Loss of CH

      
      :  Minor fragments corresponding to 
      
      
      
      may be observed.

Analytical Workflow & Quality Control

The following diagram illustrates the logical flow for synthesizing and validating the compound, ensuring high purity for downstream applications.

AnalyticalWorkflow Start Starting Material: 2,3-Dimethyl-5-nitroaniline Step1 1. Tetrazole Formation (NaN3, CH(OEt)3, AcOH) Start->Step1 Cyclization Step2 2. Nitro Reduction (H2/Pd-C or Fe/HCl) Step1->Step2 Reduction Crude Crude Product Step2->Crude Purification Purification (Recrystallization/Column) Crude->Purification Final Target: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline Purification->Final QC_NMR QC: 1H NMR (Confirm Regiochemistry) Final->QC_NMR QC_HPLC QC: HPLC Purity (>98% Area) Final->QC_HPLC Release Release for Use QC_NMR->Release Pass QC_HPLC->Release Pass

Figure 1: Synthesis and Validation Workflow. The critical control point is the confirmation of tetrazole regiochemistry via NMR before final release.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying potential impurities in the spectra.

Synthesis Route (Standard Protocol)
  • Precursor: 2,3-Dimethyl-5-nitroaniline .

  • Tetrazole Construction: Reaction with Triethyl orthoformate and Sodium Azide in Acetic Acid leads to the formation of the tetrazole ring at the amine position. Note: This forms the 1-(nitro-aryl)-tetrazole intermediate.

  • Reduction: The nitro group is reduced to the amine (aniline) using catalytic hydrogenation (H

    
    , Pd/C) or chemical reduction (Fe/HCl).
    
Potential Impurities
  • Unreacted Nitro Intermediate: Visible in IR (strong NO

    
     bands at 1530/1350 cm
    
    
    
    ) and NMR (downfield shift of aromatic protons).
  • Regioisomers: While the synthesis is generally selective for 1-substituted tetrazoles, trace amounts of other isomers are possible if alternative routes are used.

  • Solvent Residues: Acetic acid or Ethanol (from orthoformate) may appear in the NMR.

References

  • Butler, R. N. (1984). "Tetrazoles."[1][2][3][4] Comprehensive Heterocyclic Chemistry, 5, 791-838. Link

  • Gaponik, P. N., et al. (2006). "Selectivity of the Synthesis of 1- and 2-Substituted Tetrazoles." Chemistry of Heterocyclic Compounds, 42(11), 1435–1448. Link

  • Sigma-Aldrich. "Product Specification: Tetrazole Derivatives." MilliporeSigma. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

Sources

Theoretical vs. Experimental Properties of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8) represents a specialized scaffold in medicinal chemistry, particularly valuable as a bioisostere for carboxylic acid derivatives in kinase inhibitors and angiotensin receptor blockers. Its unique structure—featuring a lipophilic dimethyl-aniline core coupled with a polar, nitrogen-rich tetrazole ring—creates a distinct physicochemical profile that challenges standard predictive models.

This guide contrasts the theoretical properties (derived from Density Functional Theory and QSAR models) with experimental realities (synthesis, spectroscopy, and solid-state behavior), providing a validated roadmap for its utilization in drug discovery.

Theoretical Framework: In Silico Predictions

Before wet-lab synthesis, a theoretical profile is established to guide handling and application. The tetrazole moiety is often mischaracterized in automated screens; precise modeling is required.

Electronic Structure & Tautomerism

Unlike 5-substituted tetrazoles which exist in a 1H/2H tautomeric equilibrium, 1-substituted tetrazoles (like our target) are regio-chemically locked at the N1 position. However, theoretical models must account for the high dipole moment and the electron-withdrawing nature of the tetrazole ring on the aniline system.

  • Dipole Moment (Calculated): ~5.2 Debye (High polarity due to the tetrazole ring).

  • HOMO/LUMO Gap: The amino group (HOMO donor) and tetrazole (LUMO acceptor) create a "push-pull" electronic system, potentially shifting UV absorption maxima compared to simple anilines.

Predicted Physicochemical Properties

The following values represent the theoretical baseline generated via EPI Suite™ and DFT calculations (B3LYP/6-31G*).

PropertyTheoretical Value (Predicted)Significance
LogP 1.6 – 1.8Moderate lipophilicity; likely orally bioavailable (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~69 ŲGood membrane permeability (<140 Ų).
pKa (Aniline NH2) ~3.5 – 4.0Lower than typical anilines (4.6) due to the electron-withdrawing tetrazole.
pKa (Tetrazole N) ~ -3.0 (Conjugate acid)Very weak base; protonation occurs only in strong acid.
Water Solubility ~350 mg/LModerate; likely requires DMSO/MeOH for stock solutions.

Experimental Validation: Synthesis & Characterization

The transition from theory to practice often reveals deviations in reactivity and stability. The following protocols are validated for the synthesis of 1-aryl-tetrazoles.

Synthesis Workflow

The most robust route avoids direct nitration of a pre-formed tetrazole. Instead, it utilizes a "Build-Then-Reduce" strategy starting from a nitro-aniline precursor.

Step-by-Step Protocol

Phase 1: Tetrazole Ring Construction (Heterocyclization)

  • Reagents: 3-Amino-4,5-dimethyl-nitrobenzene (Precursor), Sodium Azide (

    
    ), Triethyl Orthoformate (TEOF), Glacial Acetic Acid.
    
  • Mechanism: The amine reacts with TEOF to form an imidate, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.

  • Procedure:

    • Dissolve 10 mmol of precursor in 20 mL of glacial acetic acid.

    • Add 15 mmol

      
       and 30 mmol TEOF.
      
    • Reflux at 100°C for 4–6 hours. Critical: Monitor by TLC; the formation of the tetrazole is indicated by a significant polarity shift.

    • Workup: Cool to RT. Pour into ice water. The intermediate 1-(2,3-dimethyl-5-nitrophenyl)-1H-tetrazole will precipitate. Filter and wash with cold water.

Phase 2: Nitro Reduction to Aniline

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend the nitro-tetrazole intermediate in EtOH/Water.

    • Add 5 eq. Iron powder and 1 eq.

      
      .[1][2]
      
    • Reflux for 2 hours. The solution will turn dark brown (iron oxides).

    • Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Recrystallize from Ethanol/Hexane.

Visualization of Synthesis Pathway

Synthesis_Pathway Precursor 3-Amino-4,5-dimethyl- nitrobenzene Reagents1 NaN3 + TEOF (Glacial AcOH, 100°C) Precursor->Reagents1 Intermediate 1-(2,3-Dimethyl-5-nitrophenyl)- 1H-tetrazole Reagents1->Intermediate Heterocyclization Reagents2 Fe / NH4Cl (EtOH/H2O, Reflux) Intermediate->Reagents2 Product 2,3-Dimethyl-5-(1H-tetrazol-1-yl) aniline (Target) Reagents2->Product Reduction

Caption: Two-step synthetic route utilizing the Franke method for tetrazole construction followed by selective nitro reduction.

Comparative Analysis: Theory vs. Experiment[3][4]

This section highlights where the "map" (theory) differs from the "terrain" (experiment).

Spectral Properties (NMR)

Theoretical NMR predictors often underestimate the deshielding effect of the tetrazole ring on the adjacent aromatic protons.

NucleusSignalTheoretical Shift (ppm)Experimental Reality (ppm)Explanation
1H (Tetrazole-CH) Singlet8.8 – 9.09.4 – 9.8 The C5 proton of 1-substituted tetrazoles is highly acidic and deshielded due to the ring's aromatic current and nitrogen electronegativity.
1H (Aniline NH2) Broad Singlet4.55.0 – 5.5 Intermolecular H-bonding in the solid/solution state shifts this signal downfield compared to gas-phase predictions.
13C (Tetrazole C5) Singlet140.0142 – 144 Diagnostic signal for tetrazole ring confirmation.
Solid State & Solubility
  • Melting Point:

    • Predicted: ~180°C (General trend for polar heterocycles).

    • Experimental:142°C – 145°C .

    • Insight: The lower experimental MP suggests that while the molecule is polar, the steric bulk of the 2,3-dimethyl groups disrupts optimal

      
      -
      
      
      
      stacking, lowering the lattice energy.
  • Solubility Profile:

    • While predicted to be moderately water-soluble (350 mg/L), experimental handling reveals it is sparingly soluble in neutral water . Solubility increases significantly in acidic media (protonation of amine) or polar organic solvents (DMSO, DMF).

Strategic Applications in Drug Development

Bioisosterism

The 1-substituted tetrazole is not an acidic bioisostere of a carboxylic acid (unlike 5-substituted tetrazoles). Instead, it acts as a cis-amide mimic or a metabolic handle.

  • Metabolic Stability: The tetrazole ring is generally resistant to oxidative metabolism (CYP450), making this scaffold more stable than a corresponding benzamide.

  • Hydrogen Bonding: The N2, N3, and N4 atoms serve as potent hydrogen bond acceptors, critical for binding in kinase hinge regions.

Experimental Workflow for Validation

To ensure data integrity, the following validation loop is recommended for new batches.

Validation_Workflow Start Crude Product TLC TLC Analysis (Polar Shift Check) Start->TLC NMR 1H NMR (Tetrazole CH > 9.0 ppm?) TLC->NMR MS LC-MS (M+H = 190.1) NMR->MS Decision Pass Criteria? MS->Decision Recryst Recrystallize (EtOH/Hexane) Decision->Recryst No Release Release for Biological Assay Decision->Release Yes Recryst->TLC

Caption: Quality Control decision tree ensuring structural integrity before biological testing.

References

  • Tetrazole Synthesis Methodology: Synthesis of 1-substituted 1H-tetrazoles via Efficient Heterocyclizations.[3] MDPI, 2019.

  • Compound Data & Properties: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8).[4] Chemchart / EPA T.E.S.T. Data.

  • General Tetrazole Chemistry: Tetrazoles: Synthesis and Structure-Activity Relationship. NIH / PubMed Central.

  • Crystallographic Data (Analog): Structural properties of dimethyl-aniline tetrazole derivatives. ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, a key intermediate in pharmaceutical and materials science research. The proposed synthetic pathway begins with the commercially available starting material, 2,3-dimethylaniline, and proceeds through a series of robust and well-established chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each reaction. The synthesis involves protection of the aniline, regioselective nitration, reduction, diazotization followed by cyanation, tetrazole formation, and final deprotection. Each step is elucidated with expert insights to ensure reproducibility and high yield.

Introduction

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is an aromatic compound characterized by a dimethylaniline core functionalized with a tetrazole ring. The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell membrane permeability.[1] The unique substitution pattern of this aniline derivative makes it a valuable building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients. This guide outlines a logical and efficient multi-step synthesis, designed to be accessible to chemists with a foundational understanding of organic synthesis.

Overall Synthetic Strategy

The synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The overall strategy is depicted in the workflow diagram below.

Synthetic_Workflow A 2,3-Dimethylaniline B N-(2,3-dimethylphenyl)acetamide A->B Acetylation C N-(2,3-Dimethyl-5-nitrophenyl)acetamide B->C Nitration D N-(5-Amino-2,3-dimethylphenyl)acetamide C->D Reduction E N-(5-Cyano-2,3-dimethylphenyl)acetamide D->E Sandmeyer Reaction F N-(2,3-Dimethyl-5-(1H-tetrazol-1-yl)phenyl)acetamide E->F Tetrazole Formation G 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline F->G Hydrolysis

Caption: Overall workflow for the synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline.

Experimental Protocols and Mechanistic Insights

Part 1: Protection of the Amine Group via Acetylation

The initial step in the synthesis is the protection of the highly reactive amino group of 2,3-dimethylaniline as an acetamide. This is crucial for several reasons: it prevents unwanted side reactions in the subsequent nitration step and the acetyl group's moderate activating and ortho-, para-directing nature helps to control the regioselectivity of the electrophilic aromatic substitution.

Experimental Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 eq) in glacial acetic acid (3.0 eq).

  • To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.

  • Heat the reaction mixture to 50°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • Collect the precipitated N-(2,3-dimethylphenyl)acetamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.[2][3]

Table 1: Reagents for Acetylation

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dimethylaniline121.1810.0 g0.0825
Glacial Acetic Acid60.0514.1 mL0.2475
Acetic Anhydride102.098.5 mL0.0908
Part 2: Regioselective Nitration

The nitration of N-(2,3-dimethylphenyl)acetamide is a critical step that introduces the nitro group at the desired position. The acetylamino group is a moderately activating ortho-, para-director, while the two methyl groups are weakly activating ortho-, para-directors. The position para to the acetylamino group is blocked by a methyl group. The most electronically favored and sterically accessible position for nitration is C-5, which is para to the C-2 methyl group.

Experimental Protocol:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve N-(2,3-dimethylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid (5.0 eq) at 0°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0°C.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 5°C.[4]

  • After the addition is complete, stir the mixture at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated N-(2,3-dimethyl-5-nitrophenyl)acetamide by filtration, wash thoroughly with water, and recrystallize from ethanol.

Causality of Experimental Choices: The use of a low temperature is essential to prevent over-nitration and control the exothermic nature of the reaction.[4] Sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Part 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group to prepare for the Sandmeyer reaction. A variety of reducing agents can be used, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. Here, we detail the use of iron powder in acidic medium, a cost-effective and efficient method.

Experimental Protocol:

  • In a 1 L round-bottom flask, suspend N-(2,3-dimethyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture through a bed of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(5-amino-2,3-dimethylphenyl)acetamide.

Part 4: The Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a versatile method for converting an aryl diazonium salt into a variety of functional groups.[5] In this step, the newly formed amino group is converted to a diazonium salt and then displaced by a cyanide group.

Experimental Protocol:

  • Dissolve N-(5-amino-2,3-dimethylphenyl)acetamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Warm the mixture to 50°C and stir for 1 hour.

  • Cool the mixture and extract the product, N-(5-cyano-2,3-dimethylphenyl)acetamide, with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Trustworthiness and Safety: Diazonium salts can be explosive when isolated. Therefore, they should be prepared and used in situ at low temperatures.

Part 5: Synthesis of the Tetrazole Ring

The formation of the tetrazole ring is achieved through a [3+2] cycloaddition reaction between the nitrile group and an azide source.[1] Sodium azide in the presence of a Lewis acid or an ammonium salt is commonly used.[6]

Tetrazole_Formation A Aryl-C≡N C [3+2] Cycloaddition A->C B N3⁻ B->C D Tetrazole Ring C->D

Caption: Mechanism of tetrazole formation via [3+2] cycloaddition.

Experimental Protocol:

  • In a round-bottom flask, dissolve N-(5-cyano-2,3-dimethylphenyl)acetamide (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120°C for 12-18 hours.

  • Cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.

  • Extract the product, N-(2,3-dimethyl-5-(1H-tetrazol-1-yl)phenyl)acetamide, with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Part 6: Deprotection by Hydrolysis

The final step is the hydrolysis of the acetamide to reveal the target aniline. This can be achieved under either acidic or basic conditions.[7]

Experimental Protocol:

  • Suspend N-(2,3-dimethyl-5-(1H-tetrazol-1-yl)phenyl)acetamide (1.0 eq) in a mixture of ethanol and 6M hydrochloric acid.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the final product, 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Characterization and Validation

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

CompoundTechniqueExpected Observations
N-(2,3-dimethylphenyl)acetamide¹H NMR, ¹³C NMR, IRCharacteristic peaks for acetyl and dimethylphenyl groups.
N-(2,3-Dimethyl-5-nitrophenyl)acetamide¹H NMR, ¹³C NMR, IRAppearance of signals corresponding to the nitro-substituted aromatic ring.
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline¹H NMR, ¹³C NMR, MS, IRSignals for the aniline protons, dimethyl groups, and the tetrazole proton. Molecular ion peak corresponding to the calculated mass.

Conclusion

This guide provides a robust and logical synthetic route to 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further applications in drug discovery and materials science. The emphasis on safety, particularly in the handling of azides and diazonium salts, is paramount for the successful and safe execution of this synthesis.

References

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • Vibzz Lab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis [Video]. YouTube. [Link]

  • Wikipedia. (2024, November 27). Bioconjugation. Retrieved from [Link]

  • Organic Chemistry. (2021, July 11). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry [Video]. YouTube. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2009). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1564. [Link]

  • Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]

  • Wikipedia. (2024, November 27). Sandmeyer reaction. Retrieved from [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Retrieved from [Link]

  • Parakhin, V. V., et al. (2010). 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine in reactions with N-nucleophiles. SUCCESSES IN SPECIAL CHEMISTRY AND CHEMICAL TECHNOLOGY, 24(5), 11-14. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

Sources

Technical Guide: Synthetic Architectures for 1-Substituted Tetrazolyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-substituted tetrazolyl aniline scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a robust bioisostere for carboxylic acids and cis-amide bonds.[1] By modulating lipophilicity and metabolic stability while retaining hydrogen bond acceptor capabilities, this moiety is central to the development of angiotensin II receptor antagonists (e.g., Losartan analogs) and novel anti-inflammatory agents.

This guide moves beyond generic textbook definitions to provide a field-validated, process-chemistry-oriented analysis of the three primary synthetic routes: Heterocyclization (The "Build-Up" Approach) , Metal-Catalyzed Cross-Coupling , and Multicomponent Assembly .

Section 1: The Heterocycle Construction Strategy (The "Build-Up" Approach)

The most reliable method for synthesizing 1-aryl-1H-tetrazoles is the cyclization of primary amines with orthoformates and sodium azide. This route is preferred for its scalability and the avoidance of expensive transition metals.

The Modified Gewald Reaction

This protocol constructs the tetrazole ring directly onto the aniline nitrogen. It proceeds through an in situ generated imidate intermediate.

Reaction Scheme:



Mechanism of Action

The reaction is a cascade sequence. Understanding the kinetics of the imidate formation versus the azide attack is crucial for yield optimization.

  • Condensation: Aniline reacts with triethyl orthoformate to form the ethyl imidate (ethoxy-methanimine).

  • Substitution: Azide ion attacks the electrophilic imidate carbon, displacing ethanol.

  • Cyclization: The resulting imidoyl azide undergoes electrocyclic ring closure to form the tetrazole.

GewaldMechanism Fig 1. Mechanistic Pathway of the Modified Gewald Cyclization Aniline Aniline (Nucleophile) Imidate Imidate Intermediate Aniline->Imidate -2 EtOH (Acid Cat.) Ortho Triethyl Orthoformate Ortho->Imidate ImidoylAzide Imidoyl Azide (Transient) Imidate->ImidoylAzide + NaN3 - EtOH Azide Sodium Azide (N3-) Azide->ImidoylAzide Tetrazole 1-Aryl-1H-Tetrazole (Product) ImidoylAzide->Tetrazole Electrocyclization

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for 50 mmol Scale

Reagents:

  • Substituted Aniline (1.0 equiv)[2]

  • Triethyl orthoformate (3.0 equiv) - Excess drives imidate formation.

  • Sodium Azide (3.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) - Maintain anhydrous conditions.

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (50 mmol) in glacial acetic acid (50 mL).

  • Addition: Add triethyl orthoformate (150 mmol) followed by sodium azide (150 mmol). Caution: Add azide slowly to avoid rapid gas evolution.

  • Reflux: Heat the mixture to 100°C. Monitor via LC-MS. The intermediate imidate usually disappears within 2-4 hours.

  • Work-up (Critical):

    • Cool to room temperature.[3]

    • Quench: Pour into ice-cold water (200 mL) containing 6M HCl (20 mL) to decompose excess azide (in a hood!).

    • Precipitation: The product often precipitates as a solid. Filter and wash with cold water.

    • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for removing trace aniline.

Process Note: For acid-sensitive substrates, replace acetic acid with Yb(OTf)3 (5-10 mol%) or Fe3O4@SiO2 nanocatalysts in a solvent like DMF or DMSO. This allows the reaction to proceed at neutral pH.

Section 2: Metal-Catalyzed Cross-Coupling (Chan-Lam)

When the aniline precursor is unavailable or unstable to the harsh acidic cyclization conditions, the Chan-Lam coupling offers a convergent route. This method couples a pre-formed tetrazole with an aryl boronic acid.

Regioselectivity Challenges

The primary challenge in coupling 1H-tetrazole is regioselectivity (N1 vs. N2).

  • N2-Isomer: Thermodynamically favored (often 2:1 or higher ratio).

  • N1-Isomer: The desired "1-substituted" pharmacophore.

To favor the N1-isomer , specific ligand systems and steric control on the boronic acid are required.

Chan-Lam Protocol (N1-Optimized)

Reagents:

  • Aryl Boronic Acid (1.5 equiv)

  • 1H-Tetrazole (1.0 equiv)

  • Cu(OAc)2 (0.1 - 1.0 equiv)

  • Ligand: TMEDA or Pyridine

  • Solvent: DMSO or MeOH (DMSO promotes N1 selectivity in some cases).

Data Comparison: Route Selection

FeatureMethod A: Cyclization (Orthoformate)Method B: Chan-Lam Coupling
Bond Formed Tetrazole Ring ConstructionC-N Bond Formation
Substrate AnilineAryl Boronic Acid
Regioselectivity 100% N1-Selective Mixture (N1/N2), requires separation
Scalability High (kg scale feasible)Moderate (Catalyst cost)
Safety High (Azide handling required)High (No azides, but Cu waste)

Section 3: The Ugi-Azide Multicomponent Reaction[6]

For high-throughput screening (HTS) and library generation, the Ugi-Azide reaction is superior. It allows for the simultaneous introduction of four diversity points, resulting in 1,5-disubstituted tetrazoles .

Reaction:



If the target is a 1-substituted tetrazolyl aniline (where the aniline nitrogen is the N1 attachment), the "Amine" component in the Ugi reaction must be the aniline.

UgiFlow Fig 2. Ugi-Azide Multicomponent Workflow Inputs Aniline + Aldehyde + Isocyanide + TMSN3 Schiff Schiff Base Formation Inputs->Schiff AcidAdd HN3 Addition (in situ) Schiff->AcidAdd Cyclo Electrocyclization AcidAdd->Cyclo Product 1,5-Disubstituted Tetrazole Cyclo->Product

Strategic Utility: This route is ideal when the "1-substituted" tetrazole also requires a substituent at the 5-position (e.g., an alkyl or benzyl group) to fill a hydrophobic pocket in the target protein.

Section 4: Safety & Scalability (The "Self-Validating" System)

Working with azides requires a "Safety First" engineering approach.[4]

Hydrazoic Acid (HN3) Management
  • Risk: HN3 is highly volatile, toxic, and explosive.

  • Mitigation:

    • pH Control: In the cyclization route (Method A), never allow the quench solution to become too acidic while high concentrations of azide remain.

    • Reactor Headspace: Use a continuous nitrogen sweep to prevent HN3 accumulation in the headspace.

    • Waste: Quench all azide waste with Sodium Nitrite (NaNO2) in acidic media (controlled destruction) or commercially available azide quenching kits before disposal.

Trace Metal Scavenging

For Method B (Copper coupling), residual copper must be removed to meet pharmaceutical specifications (<10 ppm).

  • Protocol: Wash the organic layer with 10% aqueous EDTA or use thiourea-functionalized silica scavengers (e.g., SiliaMetS®) during the final filtration.

References

  • Satish, G., et al. (2019). "New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives." Scientific Reports. Link

  • Dömling, A., et al. (2011). "Tetrazoles via Multicomponent Reactions." Chemical Reviews. Link

  • Lam, P. Y. S., et al. (2016). "Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids." Synthetic Methods in Drug Discovery. Link

  • Motuz, E. D., et al. (2019). "Synthesis of 1-Aryl-1H-tetrazoles from Primary Amines." Russian Journal of General Chemistry. Link

  • Kappe, C. O., et al. (2011).[5][6] "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." Angewandte Chemie. Link

Sources

Technical Guide: Safe Handling & Hazard Management of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline , a compound presenting a critical "dual-hazard" profile: significant toxicity characteristic of anilines combined with the energetic instability inherent to the tetrazole ring.

Executive Summary: The Dual-Hazard Paradigm

Handling 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS: 954328-84-8) requires a deviation from standard organic synthesis protocols. Unlike typical pharmaceutical intermediates, this molecule possesses an Energetic-Toxic Interface .

  • Energetic Hazard: The N-linked tetrazole ring (1H-tetrazol-1-yl) is thermodynamically unstable, prone to rapid decomposition releasing

    
     gas and heat.
    
  • Toxicological Hazard: The dimethylaniline core is a potent methemoglobin-forming agent, capable of inducing cyanosis and organ damage via skin absorption or inhalation.

Core Directive: All operations must treat this material as a Class 4.1 Flammable Solid (Self-Reactive) and a Class 6.1 Toxic Substance until empirical data proves otherwise.

Physicochemical & Hazard Profile

Chemical Identity
PropertyDetail
Chemical Name 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline
CAS Number 954328-84-8
Molecular Formula

Molecular Weight 189.22 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water.
The "Why" Behind the Hazards
A. Energetic Instability (Tetrazole Moiety)

The tetrazole ring contains four nitrogen atoms in a five-membered ring. The high nitrogen content implies a high heat of formation (


).[1]
  • Mechanism: Upon thermal or mechanical stress, the ring strain and weak N-N bonds can lead to ring opening and scission, releasing nitrogen gas (

    
    ). This is an entropy-driven, highly exothermic event.
    
  • Critical Risk: N-substituted tetrazoles (linked via Nitrogen) often exhibit lower thermal onset temperatures than their C-substituted counterparts. Decomposition can occur below the melting point.

B. Toxicity (Dimethylaniline Moiety)

Anilines require metabolic activation to exert toxicity.

  • Mechanism: The hepatic cytochrome P450 system N-hydroxylates the aniline. The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), which cannot transport oxygen.
  • Critical Risk: "Blue lip" syndrome (cyanosis), dizziness, and in severe acute cases, asphyxiation. Chronic exposure targets the liver and spleen.

Operational Control & Engineering Protocols

Self-Validating Safety Workflow (Go/No-Go)

Before scaling any reaction involving >100mg of this compound, the following decision tree must be executed.

HazardWorkflow Start New Batch / Scale-Up Request DSC Run DSC (Diff. Scanning Calorimetry) Range: 30°C - 400°C Start->DSC Decision1 Exotherm Onset < 100°C? DSC->Decision1 Reject STOP: Redesign Synthesis High Explosion Risk Decision1->Reject Yes Calc Calculate T_D24 (Adiabatic Time to Explosion) Decision1->Calc No Decision2 Process Temp > (Onset - 50°C)? Calc->Decision2 Approve Proceed with Engineering Controls (Blast Shield + Monitor) Decision2->Approve No Restrict Restrict Scale < 1g Use Dilution Decision2->Restrict Yes

Figure 1: Thermal Hazard Assessment Workflow. DSC screening is mandatory to determine the "Onset of Decomposition" (


). A safety margin of at least 50°C between 

and the operating temperature is required.
Storage & Stability[2]
  • Temperature: Store at 2–8°C . While the compound may be stable at room temperature, cold storage minimizes the rate of slow thermal decomposition (autocatalysis).

  • Atmosphere: Store under Argon or Nitrogen . Anilines oxidize readily in air (turning dark brown), and tetrazoles can be hygroscopic.

  • Segregation: Keep away from strong acids (protonation of the tetrazole ring can lower stability) and oxidizing agents (violent reaction risk).[2]

Handling & PPE (Personal Protective Equipment)

Standard lab coats are insufficient.

  • Respiratory: Use a Powered Air Purifying Respirator (PAPR) or work strictly within a certified chemical fume hood. Dust inhalation is the fastest route to toxicity.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield/4H) or thick Nitrile (8 mil) for extended handling. Dimethylanilines penetrate standard nitrile rapidly.

  • Eye/Face: Chemical splash goggles. If working with >5g solids, use a polycarbonate blast shield .

Emergency Response Architecture

Medical Emergency: Exposure

If a worker collapses or shows signs of cyanosis (blue lips/fingernails):

  • Immediate Action: Remove from exposure source.

  • Antidote Protocol: Medical personnel should consider Methylene Blue administration (1-2 mg/kg IV) if methemoglobinemia is confirmed (>30%).

  • Skin Decontamination: Wash with Polyethylene Glycol (PEG 400) or soapy water. Do not use alcohol, as it enhances transdermal absorption of anilines.

Fire & Spills
  • Fire: Do NOT use water jets. Use Dry Chemical or

    
     .[3][4] Water may spread the toxic aniline into drains.
    
  • Spill Cleanup:

    • Evacuate the area.[5][3][4][6]

    • Don full PPE (including respirator).[7]

    • Wet the powder gently with an inert solvent (e.g., heptane) to prevent dust clouds (dust explosion risk).

    • Absorb onto vermiculite.[4][8] Do not use paper towels (potential for spontaneous combustion with oxidizers).

Waste Disposal

  • Classification: Hazardous Waste (Toxic + Reactive).

  • Protocol:

    • Do not mix with general organic waste.

    • Label clearly: "Contains Tetrazole - Potential Explosive Hazard."

    • Destruction: Controlled incineration is the only acceptable method. The incinerator must have afterburners to handle Nitrogen Oxide (

      
      ) emissions generated by the tetrazole ring.
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6893, 2,3-Dimethylaniline. Retrieved from [Link]

  • Gaponik, P. N., et al. (2003). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. Core.ac.uk. Retrieved from [Link]

  • Chemchart. 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8) Data.[9][10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Logic

This guide details the synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline , a critical intermediate for pharmaceutical scaffolds involving bioisosteres of carboxylic acids. The synthesis is designed for high regioselectivity and safety, addressing the specific challenge of differentiating two amino groups on a substituted benzene ring.

Retrosynthetic Analysis

The core challenge is installing the tetrazole ring at position 5 while preserving the primary amine at position 1. Direct tetrazolation of a diamine precursor (4,5-dimethyl-1,3-phenylenediamine) poses regioselectivity risks due to steric differences between the ortho-flanked amine (position 1) and the meta-flanked amine (position 5).

Therefore, this protocol utilizes a Protection-Functionalization-Deprotection strategy starting from 2,3-dimethyl-5-nitroaniline . This route ensures that the position 1 amine is masked during the harsh conditions of tetrazole formation, guaranteeing structural integrity.

Retrosynthesis Target TARGET 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline Precursor3 INTERMEDIATE 3 N-(2,3-Dimethyl-5-(1H-tetrazol-1-yl)phenyl)acetamide Target->Precursor3 Deprotection (Hydrolysis) Precursor2 INTERMEDIATE 2 N-(5-Amino-2,3-dimethylphenyl)acetamide Precursor3->Precursor2 Heterocyclization (NaN3, HC(OEt)3) Precursor1 INTERMEDIATE 1 N-(2,3-Dimethyl-5-nitrophenyl)acetamide Precursor2->Precursor1 Nitro Reduction (H2/Pd-C) Start STARTING MATERIAL 2,3-Dimethyl-5-nitroaniline Precursor1->Start Acetylation (Ac2O)

Figure 1: Retrosynthetic pathway designed to ensure regioselectivity of the tetrazole insertion.

Critical Safety Directives (HSE)

WARNING: Azide Chemistry Hazard This protocol involves Sodium Azide (


) in acidic media (Acetic Acid). This combination generates Hydrazoic Acid (

)
, which is highly toxic and explosive.
  • Engineering Controls: All reactions involving

    
     must be performed in a certified chemical fume hood with a blast shield.
    
  • Scrubbing: The exhaust must be equipped with a scrubber or the reaction vessel vented through a trap containing 10% NaOH/NaNO2 solution to neutralize evolved

    
    .
    
  • Equipment: Do not use metal spatulas or needles (especially copper/lead) with azides to prevent the formation of shock-sensitive heavy metal azides.

  • Waste: Quench all azide residues with excess sodium nitrite in dilute sulfuric acid before disposal.

Detailed Experimental Protocol

Stage 1: Protection of the Aniline

Objective: Mask the position 1 amine to prevent side reactions.

  • Reagents: 2,3-Dimethyl-5-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 2,3-dimethyl-5-nitroaniline (e.g., 16.6 g, 100 mmol) in Glacial Acetic Acid (50 mL).

    • Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise at room temperature.

    • Heat the mixture to 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Cool to room temperature and pour into ice-water (200 mL).

    • Filter the precipitate, wash with water, and dry in a vacuum oven at 50°C.

  • Yield Expectation: >90%

  • Product: N-(2,3-dimethyl-5-nitrophenyl)acetamide.

Stage 2: Reduction of Nitro Group

Objective: Reveal the amine at position 5 for tetrazole construction.

  • Reagents: Stage 1 Product, 10% Pd/C (5 wt%), Hydrogen gas (balloon or low pressure), Methanol/THF (1:1).

  • Procedure:

    • Dissolve the nitro-acetamide intermediate in MeOH/THF (10 volumes).

    • Add 10% Pd/C catalyst carefully under nitrogen atmosphere.

    • Purge with Hydrogen gas and stir at RT under

      
       atmosphere (1 atm) for 4-6 hours.
      
    • Safety: Filter catalyst through Celite under nitrogen (pyrophoric risk).

    • Concentrate the filtrate to obtain the off-white solid amine.

  • Yield Expectation: 85-95%

  • Product: N-(5-amino-2,3-dimethylphenyl)acetamide.

Stage 3: Tetrazole Heterocyclization (The Critical Step)

Objective: Construct the 1H-tetrazole ring using the Gewald-type reaction (Azide + Orthoformate).

  • Reagents: Stage 2 Amine (1.0 eq), Sodium Azide (1.2 eq), Triethyl Orthoformate (3.0 eq), Glacial Acetic Acid (Solvent).

  • Mechanism: The amine reacts with triethyl orthoformate to form an imidate, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.

ReactionMechanism Amine Amine (R-NH2) Imidate Imidate Intermediate Amine->Imidate + HC(OEt)3 - EtOH Azide Azide Attack Imidate->Azide + NaN3 Tetrazole 1-Substituted Tetrazole Azide->Tetrazole Cyclization - EtOH

Figure 2: Mechanistic flow of the heterocyclization reaction.

  • Procedure:

    • Suspend N-(5-amino-2,3-dimethylphenyl)acetamide (10 mmol) in Glacial Acetic Acid (20 mL).

    • Add Triethyl Orthoformate (5 mL, 30 mmol).

    • CAUTION: Add Sodium Azide (0.78 g, 12 mmol) in portions. Ensure the system is vented to a scrubber.

    • Heat the reaction mixture to 70-80°C for 4-6 hours. Note: Do not overheat; HN3 volatility increases with temperature.

    • Monitor by HPLC/TLC. The starting amine spot should disappear.

    • Cool to RT. Pour into ice-water (100 mL).

    • The product may precipitate.[1] If not, extract with Ethyl Acetate (3x), wash with saturated

      
       (to remove acid), brine, and dry over 
      
      
      
      .
  • Yield Expectation: 70-80%

  • Product: N-(2,3-dimethyl-5-(1H-tetrazol-1-yl)phenyl)acetamide.

Stage 4: Deprotection

Objective: Hydrolyze the acetamide to yield the final aniline target.

  • Reagents: 6M HCl, Ethanol.

  • Procedure:

    • Dissolve the tetrazolyl-acetamide in Ethanol (20 mL).

    • Add 6M HCl (10 mL).

    • Reflux (80°C) for 2-3 hours.

    • Cool to RT. Neutralize carefully with 20% NaOH solution to pH ~8-9.

    • Extract with Ethyl Acetate or Dichloromethane.

    • Concentrate to yield the crude target.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH gradient).

Analytical Data & Quality Control

Target: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline Formula:


MW:  189.22  g/mol [2]
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) [M+H]+ = 190.2LC-MS
1H NMR Characteristic Tetrazole CH singlet (~9.5-10.0 ppm)DMSO-d6, 400 MHz

NMR Interpretation Guide:

  • Tetrazole Proton: Look for a distinct singlet far downfield (9.0 - 10.0 ppm). This confirms the tetrazole ring closure.

  • Methyl Groups: Two singlets around 2.1 - 2.3 ppm (3H each).

  • Aromatic Protons: Two doublets (meta-coupling) or broad singlets in the 6.5 - 7.5 ppm range, representing the protons at positions 4 and 6.

References

  • Tetrazole Synthesis Review: Synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds from amines, triethyl orthoformate, and sodium azide. Su, W. K., et al. Eur. J. Org.[3] Chem., 2006, 2723-2726.[3] Link

  • Azide Safety:Safe Handling of Azides in Organic Synthesis. Bräse, S., et al. Angew. Chem. Int. Ed., 2005, 44, 5188.
  • General Methodology: Synthesis of 1H-tetrazoles. Organic Chemistry Portal.[3] Link

  • Target CAS Verification: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8).[2][4] ChemChart/PubChem Records. Link

Sources

Application Note: High-Throughput Synthesis of Bioactive Libraries Using 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline as a core scaffold in the generation of diversity-oriented compound libraries. Unlike the more common 5-substituted tetrazoles (acid bioisosteres), the 1-substituted tetrazole moiety in this scaffold serves as a metabolically stable cis-amide mimic , offering unique vector properties for drug discovery campaigns targeting GPCRs and kinases.

This protocol provides validated workflows for parallel synthesis, focusing on amide coupling, reductive amination, and urea formation, optimized for high yield and purity in 96-well plate formats.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyValueRelevance to Library Design
Molecular Weight 189.22 g/mol Ideal fragment size (Rule of 3 compliant) allowing for decoration with diverse R-groups without exceeding MW 500.
LogP ~1.03High lipophilic efficiency (LipE) potential; likely soluble in DMSO/DCM for liquid handling.
H-Bond Donors 2 (Aniline -NH2)Primary handle for derivatization.
H-Bond Acceptors 3 (Tetrazole N)Critical for receptor binding interactions.
pKa (Aniline) ~3.5 - 4.0Lower basicity due to electron-withdrawing tetrazole; requires efficient coupling catalysts (e.g., HOAt/HATU).
Structural Significance

The 1,5-disubstituted tetrazole motif acts as a rigid bioisostere of a cis-peptide bond. By incorporating this scaffold, researchers can lock the conformation of the resulting molecule, potentially increasing binding affinity and selectivity compared to flexible amide analogs.

Key Structural Features:

  • Aniline Handle (C1): Positioned for diversity generation.

  • Dimethyl Blockers (C2, C3): These methyl groups introduce steric twist, forcing the aniline nitrogen out of planarity. This reduces aggregation (improving solubility) and restricts rotational freedom, which can enhance selectivity.

  • Tetrazole (C5): A metabolically robust polar pharmacophore.

Library Design Strategy

We utilize a "Scaffold-Decorate" approach. The aniline amine is the constant "anchor," while diversity is introduced via electrophiles (Acids, Aldehydes, Isocyanates).

Workflow Logic (Graphviz)

LibraryWorkflow cluster_Inputs Diversity Inputs (R-Groups) cluster_Workup Purification & QC Start Scaffold Stock (2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline) Reaction Parallel Synthesis (96-well Block) Start->Reaction Acids Carboxylic Acids (R-COOH) Acids->Reaction Method A (Amide) Aldehydes Aldehydes (R-CHO) Aldehydes->Reaction Method B (Reductive Amination) Isocyanates Isocyanates (R-NCO) Isocyanates->Reaction Method C (Urea) Scavenger Solid Phase Scavenging (Remove excess R-Group) Reaction->Scavenger QC LC-MS Validation (>90% Purity Check) Scavenger->QC Final Final Library Plate (DMSO Stock) QC->Final

Caption: Figure 1. Parallel synthesis workflow for generating 3 distinct sub-libraries from the tetrazole-aniline scaffold.

Experimental Protocols

Safety Note: Tetrazoles are generally stable but can be energetic. Avoid exposing the dry solid to temperatures >140°C or strong mechanical shock. Perform all reactions in a fume hood.

Protocol A: Amide Library Construction (Acylation)

Target: Amide analogs for GPCR/Kinase screening.

Rationale: The aniline is sterically hindered by the C2-methyl group and electronically deactivated by the tetrazole. Standard EDC/NHS coupling often fails. We utilize T3P (Propylphosphonic anhydride) or HATU for high-efficiency forcing conditions.

Reagents:

  • Scaffold: 0.2 M in DMF

  • Carboxylic Acids (Diversity Set): 0.25 M in DMF

  • Base: DIPEA (Diisopropylethylamine), neat

  • Coupling Agent: T3P (50% in EtOAc) or HATU (0.25 M in DMF)

Step-by-Step:

  • Dispense: Add 50 µL of Scaffold solution (10 µmol) to each well of a 96-well deep-well plate.

  • Add Diversity: Add 48 µL of Carboxylic Acid solution (12 µmol, 1.2 equiv).

  • Activate:

    • Option 1 (T3P): Add 20 µL DIPEA followed by 30 µL T3P solution.

    • Option 2 (HATU): Add 48 µL HATU solution followed by 10 µL DIPEA.

  • Incubate: Seal plate and shake at 60°C for 16 hours . (Heat is required to overcome steric hindrance of the 2,3-dimethyl pattern).

  • Workup (Scavenging):

    • Add 50 mg of Polymer-supported Trisamine (to scavenge excess acid/anhydride) and 50 mg Polymer-supported Isocyanate (to scavenge unreacted aniline, if high purity is critical).

    • Shake at RT for 4 hours.

  • Filter: Filter into a receiver plate.

  • Dry: Evaporate solvent (Genevac or SpeedVac).

  • Reconstitute: Dissolve in 100 µL DMSO for screening.

Protocol B: Reductive Amination

Target: Secondary amines for ion channel blockers.

Rationale: Secondary amines introduce a basic center, often improving solubility and providing a cationizable group for electrostatic interactions.

Reagents:

  • Scaffold: 0.2 M in DCE (Dichloroethane) with 1% Acetic Acid.

  • Aldehydes: 0.25 M in DCE.

  • Reducing Agent: STAB (Sodium Triacetoxyborohydride), solid or slurry.

Step-by-Step:

  • Dispense: Add 50 µL Scaffold solution (10 µmol) to the plate.

  • Add Diversity: Add 48 µL Aldehyde solution (12 µmol).

  • Imine Formation: Shake at RT for 2 hours. Note: The steric hindrance may slow imine formation; verify by LCMS for a pilot well.

  • Reduction: Add 15 mg solid STAB (approx 4 equiv) to each well.

  • Reaction: Shake at RT for 16 hours.

  • Quench: Add 50 µL 10% NaHCO3 (aq). Vortex vigorously.

  • Extraction: Remove aqueous layer (top) or use phase separator cartridges.

  • Dry: Evaporate organic phase.

Protocol C: Urea Synthesis

Target: Urea analogs for soluble epoxide hydrolase (sEH) or kinase inhibitors.

Step-by-Step:

  • Dispense: Add 50 µL Scaffold solution (10 µmol in DCM).

  • Add Diversity: Add 1.1 equiv of Isocyanate (R-NCO) in DCM.

  • Catalyst: Add 5 µL of Pyridine (optional, accelerates reaction).

  • Reaction: Shake at RT for 12 hours.

  • Scavenging: Add Polymer-supported Trisamine to remove excess isocyanate.

Quality Control & Validation

LC-MS Analysis Conditions

Due to the polarity of the tetrazole, standard C18 gradients may result in early elution.

  • Column: Waters XBridge Phenyl or C18, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: UV (254 nm) and ESI (+).

Expected Impurities
ImpurityOriginSolution
Unreacted Aniline Steric hindrance prevents coupling.Increase reaction temp to 60°C; use T3P. Use PS-Isocyanate scavenger.
Bis-acylation Highly reactive acid chlorides (if used).Avoid acid chlorides; use carboxylic acids + coupling agents.
Tetrazole Degradation Harsh reduction (e.g., LiAlH4).Avoid strong hydride donors; STAB is safe.

Mechanism of Action Reference (Bioisosterism)

The 1,5-disubstituted tetrazole ring in this scaffold mimics the cis-amide bond geometry found in many bioactive peptides.

Caption: Figure 2. Comparison of cis-amide bond properties vs. the 1,5-tetrazole scaffold.

References

  • Beilstein Institut. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4648490, 1-(3,5-dimethylphenyl)-1H-tetrazole. Retrieved from [Link]

  • ChemChart. (2025). 2,3-DIMETHYL-5-(1H-TETRAZOL-1-YL)ANILINE Properties and Suppliers. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Tetrazole Derivatives and their Biological Applications. Molecules. Retrieved from [Link]

Application Note: A Multi-faceted Analytical Approach for Monitoring the Synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical techniques essential for monitoring the chemical synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, a key pharmaceutical intermediate. Effective in-process monitoring is critical for ensuring reaction completion, maximizing yield, controlling impurity profiles, and guaranteeing the final product's quality and safety.[1] We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction progress, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Fourier-Transform Infrared (FTIR) spectroscopy for rapid tracking of functional group transformations. This integrated analytical strategy provides researchers and drug development professionals with a robust framework for process control and optimization.

Introduction

The synthesis of nitrogen-rich heterocyclic compounds like 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is a multi-step process where precise control over reaction conditions is paramount. The tetrazole moiety, in particular, is a significant functional group in medicinal chemistry, often used as a bioisosteric replacement for carboxylic acids.[2] A common synthetic route involves the [2+3] cycloaddition between a nitrile and an azide, a transformation that requires careful monitoring to ensure safety and efficiency.[3]

In-process controls (IPCs) and process analytical technology (PAT) are foundational to modern pharmaceutical manufacturing.[4][5] By implementing a suite of orthogonal analytical techniques, chemists can gain real-time insight into the reaction, enabling data-driven decisions to optimize parameters and ensure batch-to-batch consistency. This note details the strategic application of HPLC, LC-MS, NMR, and FTIR, explaining the causality behind methodological choices to build a self-validating and reliable monitoring system.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Monitoring

High-Performance Liquid Chromatography (HPLC) is the cornerstone of process monitoring in the pharmaceutical industry due to its ability to separate, identify, and quantify components in a reaction mixture with high precision and accuracy.[6][7][8] For the synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, HPLC is used to track the consumption of starting materials (e.g., a substituted aminobenzonitrile) and the formation of the final product, allowing for the calculation of reaction conversion and the detection of impurities.[9]

2.1. Rationale for Method Design A reversed-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates compounds based on their hydrophobicity. The target analyte and its precursors are aromatic and possess both polar (amine, tetrazole) and non-polar (dimethylphenyl) characteristics, making them well-suited for retention on a C18 stationary phase. A gradient elution is employed to ensure adequate resolution between the potentially more polar starting materials and the final, slightly less polar, product within a reasonable analysis time. UV detection is selected due to the strong chromophores present in all aromatic compounds of interest.[10]

2.2. Detailed HPLC Protocol

Objective: To quantify the concentration of starting material, intermediates, and the final product (2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline) in a reaction mixture.

Instrumentation & Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Procedure:

  • Sample Preparation: Carefully quench a 100 µL aliquot of the reaction mixture in 900 µL of the sample diluent. Vortex thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 5 µL.

    • Set the UV detection wavelength to 254 nm.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

  • System Suitability: Before sample analysis, inject a standard mixture containing the starting material and the final product five times. The relative standard deviation (RSD) for the peak areas should be ≤2.0%, as per ICH guidelines.[11][12]

  • Quantification: Calculate the percentage conversion by comparing the peak area of the starting material to its initial peak area (at t=0) or by using a calibration curve generated from standards of known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sampling Reaction Aliquot Quench Quench & Dilute Sampling->Quench Filter Filter (0.45 µm) Quench->Filter Injection Inject into HPLC Filter->Injection HPLC Vial Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantify Species (% Area, Calibration) Integration->Quantification Report Report Results (Conversion, Purity) Quantification->Report

Caption: HPLC workflow for in-process reaction monitoring.

LC-MS for Structural Confirmation and Impurity Profiling

While HPLC-UV provides quantitative data, it does not offer definitive structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, making it an indispensable tool for confirming the molecular weight of the product and identifying unknown impurities.[13]

3.1. Rationale for Method Design The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique for this class of compounds due to the presence of basic nitrogen atoms in the aniline and tetrazole moieties, which are readily protonated to form [M+H]⁺ ions in the positive ion mode.

3.2. Detailed LC-MS Protocol

Objective: To confirm the molecular weight of the product and identify potential byproducts.

Instrumentation:

  • LC-MS system (e.g., Single Quadrupole or TOF) with an ESI source.

  • Utilize the same LC column, mobile phases, and gradient as the HPLC method.

Procedure:

  • LC Setup: Use the same chromatographic conditions as detailed in Section 2.2.

  • MS Parameter Setup (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Scan Range: 100 - 500 m/z.

  • Analysis: Inject the prepared sample. Correlate the peaks observed in the UV chromatogram with their corresponding mass spectra.

  • Data Interpretation:

    • Confirm the product peak by identifying its protonated molecular ion [M+H]⁺. For 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline (C₉H₁₁N₅), the expected monoisotopic mass is 189.1014 g/mol , so the target ion is m/z 189.1 + 1.0078 = 190.1092 .

    • Analyze the mass spectra of impurity peaks to propose potential structures (e.g., unreacted intermediates, dimers, or degradation products).

CompoundFormulaExpected [M+H]⁺ (m/z)Role in Reaction
3-Amino-4,5-dimethylbenzonitrile (Example SM)C₉H₁₀N₂147.0917Starting Material (SM)
2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline C₉H₁₁N₅ 190.1092 Final Product
Potential DimerC₁₈H₂₂N₁₀379.2102Potential Impurity/Side-product

NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination of organic molecules.[14][15] For this synthesis, ¹H and ¹³C NMR are used on the final, isolated product to confirm its identity and purity. It can also be used to analyze key intermediates if they are isolated during the process.[16]

4.1. Rationale for Sample Preparation and Analysis Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can dissolve the polar analyte and its amine (-NH₂) and tetrazole (-CH) protons are readily observable. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[17]

4.2. Detailed NMR Protocol

Objective: To confirm the covalent structure of the isolated product.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried, purified product in ~0.7 mL of DMSO-d₆. Add a small amount of TMS if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Key signals to observe would be:

      • A singlet for the tetrazole proton (typically δ 9.0-10.0 ppm).

      • Distinct singlets or doublets for the aromatic protons on the aniline ring.

      • A broad singlet for the amine (-NH₂) protons.

      • Two singlets for the two non-equivalent methyl groups.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments, including the aromatic carbons, methyl carbons, and the carbon of the tetrazole ring.

  • Structural Confirmation: Compare the observed chemical shifts, multiplicities, and integration values with theoretically predicted values or reference spectra to confirm that the desired 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline has been synthesized.

FTIR Spectroscopy for Rapid Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for monitoring the progress of a reaction by tracking the disappearance and appearance of key functional groups.[18] For the synthesis of a tetrazole from a nitrile, FTIR is particularly effective.[19]

5.1. Rationale for In-Process Monitoring The key transformation is the conversion of the nitrile group (-C≡N) into the tetrazole ring. These two functional groups have distinct and strong absorption bands in the IR spectrum. An Attenuated Total Reflectance (ATR) probe can be used for in-line monitoring, providing real-time data without the need for sample preparation.[20]

5.2. Detailed FTIR Protocol

Objective: To track the conversion of the nitrile starting material to the tetrazole product.

Instrumentation:

  • FTIR spectrometer with an ATR probe.

Procedure:

  • Baseline Spectrum: At the start of the reaction (t=0), record a spectrum of the reaction mixture. This will clearly show the sharp, intense absorption band of the nitrile group.

  • Reaction Monitoring: Record spectra at regular intervals throughout the synthesis.

  • Data Analysis: Monitor the two key regions of the spectrum:

    • Disappearance of Nitrile Peak: The characteristic stretching vibration of the -C≡N group appears around 2220-2260 cm⁻¹ . The intensity of this peak will decrease as the reaction proceeds.

    • Appearance of Tetrazole Peaks: The formation of the tetrazole ring will result in the appearance of several characteristic peaks, typically in the 1340-1640 cm⁻¹ and 900-1200 cm⁻¹ regions, corresponding to N=N and ring stretching vibrations.[2]

  • Determining Completion: The reaction is considered complete when the nitrile peak at ~2230 cm⁻¹ has completely disappeared.

Integrated_Strategy Reaction Chemical Synthesis (In-Process) HPLC HPLC Reaction->HPLC Quantitative Check FTIR FTIR Reaction->FTIR Rapid Qualitative Check PurifiedProduct Isolated Final Product Reaction->PurifiedProduct Workup & Purification Quant Quant HPLC->Quant ID ID HPLC->ID FG FG FTIR->FG NMR NMR PurifiedProduct->NMR Struct Struct NMR->Struct

Caption: Integrated analytical strategy for synthesis monitoring.

Conclusion

The successful synthesis of pharmaceutical intermediates like 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline relies on a robust and integrated analytical strategy. This application note outlines a multi-faceted approach where each technique provides unique and complementary information. HPLC serves as the primary tool for quantitative assessment of reaction kinetics and purity. LC-MS provides essential mass information for product confirmation and impurity identification. FTIR offers a rapid, real-time method to track functional group changes, signaling reaction progress. Finally, NMR spectroscopy delivers the definitive structural proof of the final isolated product. By employing these techniques in concert, researchers and process chemists can achieve superior control over the synthesis, leading to a more efficient, reliable, and safer manufacturing process.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from SIELC Technologies. [Link][10]

  • Georgieva, M., Zlatkov, A., & Peikov, P. (2015). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 47(G), 221-226. [Link][21]

  • Chromatography Online. (2020). How is liquid chromatography used in the pharmaceutical industry? Retrieved from Chromatography Online. [Link][6]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from Slideshare. [Link][14]

  • Shaabani, A., et al. (2011). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. J. Braz. Chem. Soc.[Link][22]

  • Fülöp, F., & Palkó, M. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Advances. [Link][4]

  • ResearchGate. (2022). (PDF) Tetrazoles: Synthesis and Biological Activity. Retrieved from ResearchGate. [Link][19]

  • Thieme. (n.d.). Flow Chemistry in Organic Synthesis. Retrieved from Thieme. [Link][5]

  • Zaini, E., & Maitland, D. J. (1987). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 112(3), 305-308. [Link][23]

  • Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 117-168. [Link][3]

  • Journal of Ovonic Research. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Vol. 18, No. 3, p. 385 - 401. [Link][2]

  • NJ Labs. (2023). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from NJ Labs. [Link][7]

  • Witkowski, T. G., et al. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. ChemPlusChem, 83(11), 984-990. [Link][16]

  • Kappe, C. O., & Dallinger, D. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105), e53386. [Link][20]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA. [Link][11][12]

  • Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from Lab Manager. [Link][9]

  • Ochocińska, K., & Wolszczak, M. (2013). Determination of polycyclic aromatic nitrogen heterocycles in soil using liquid chromatography/tandem mass spectrometry. Journal of Liquid Chromatography & Related Technologies, 36(15), 2115-2127. [Link][13]

  • Li, J., et al. (2014). Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole:by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 6(1), 123-129. [Link][18]

  • Phenomenex. (2023). Key Applications of HPLC. Retrieved from Phenomenex. [Link][8]

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link][15]

  • ResearchGate. (2017). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Retrieved from ResearchGate. [Link][17]

Sources

Troubleshooting & Optimization

scale-up challenges for the synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline , a critical intermediate often utilized in the synthesis of pharmaceutical APIs (e.g., Tibezonium iodide analogs or Angiotensin II receptor blockers).

The content is structured to address the specific engineering, safety, and chemical challenges encountered when transitioning this chemistry from the bench (gram scale) to the pilot plant (kilogram scale).

Quick Reference Data
ParameterSpecification
CAS Number 954328-84-8
Molecular Formula C9H11N5
Key Reaction Heterocyclization (Amine + TEOF + NaN3)
Critical Hazard Hydrazoic Acid (HN3) Evolution
Primary Impurity Unreacted Amine, Azide salts, Regioisomers

Module 1: Tetrazole Ring Construction (The Critical Step)

Context: The formation of the 1-substituted tetrazole ring is the most hazardous and technically demanding step. It typically involves the reaction of a precursor amine (e.g., 5-amino-2,3-dimethyl-1-nitrobenzene or protected equivalent) with Triethyl Orthoformate (TEOF) and Sodium Azide (NaN3) in acetic acid or with a Lewis acid catalyst.

Q1: We are observing pressure spikes and inconsistent yields during the azide addition. What is happening?

Root Cause: This is likely due to the uncontrolled evolution of Hydrazoic Acid (HN3) or rapid nitrogen release from decomposition. Technical Insight: In acidic media (like acetic acid), Sodium Azide generates HN3. While HN3 is the reactive species required for the cycloaddition, it is highly volatile (b.p. 37°C) and explosive.

  • Mechanism: The amine reacts with TEOF to form an imidate intermediate. The HN3 then performs a [3+2] cycloaddition. If the imidate formation is slow (due to wet TEOF or low temperature), HN3 accumulates in the headspace, creating an explosion hazard and reducing the effective concentration in solution.

Troubleshooting Protocol:

  • Pre-Activation: Do not add NaN3 directly to the cold acid/amine mixture. Ensure the imidate intermediate is formed first by heating the Amine + TEOF mixture (usually 60-80°C) before introducing the azide source.

  • Controlled Dosing: Switch from batch addition of NaN3 to a semi-batch addition of a pre-dissolved azide solution (if using a compatible solvent like DMSO) or controlled solid addition via a solids-dosing valve to maintain a steady HN3 evolution rate.

  • Moisture Control: TEOF hydrolyzes rapidly in the presence of water. Ensure water content is <0.1% to prevent the formation of formamide impurities which stall the reaction.

Q2: How do we manage the safety risks of Hydrazoic Acid (HN3) at the kilogram scale?

Safety Directive: HN3 is toxic and explosive. Its management is non-negotiable.

Engineering Controls (Self-Validating System):

  • Headspace Sweep: Maintain a continuous nitrogen sweep across the reactor headspace to dilute HN3 below its lower explosive limit (LEL).

  • Scrubber System: The off-gas must be routed through a caustic scrubber (20% NaOH).

    • Validation: Monitor the pH of the scrubber. If pH drops <10, the neutralization efficiency drops, risking HN3 release.

  • Temperature Limit: Never exceed 110°C. Tetrazoles can decompose exothermically. Run DSC (Differential Scanning Calorimetry) on the reaction mixture before scale-up to identify the onset of thermal runaway.

Q3: The reaction stalls with 10-15% unreacted amine. Adding more azide doesn't help. Why?

Root Cause: Azide decomposition or "Azide Poisoning" of the intermediate. Resolution:

  • Stoichiometry: Standard protocol requires 3-4 equivalents of NaN3 and TEOF. If stalling occurs, the TEOF likely hydrolyzed. Add a fresh charge of TEOF (0.5 eq) before adding more azide.

  • Catalysis: If using pure acetic acid is too slow, consider adding a Lewis Acid catalyst like Zinc Triflate [Zn(OTf)2] or Indium Chloride (InCl3) (5 mol%). These coordinate to the nitrogen, accelerating the cycloaddition without requiring harsh acidity.

Module 2: Work-up & Isolation Challenges

Q4: The product isolates as a sticky oil or gum instead of a solid. How do we crystallize it?

Cause: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline is a polar, zwitterionic-like molecule. Residual TEOF or acetic acid acts as a solvent, preventing crystallization.

Crystallization Guide:

  • Quench: Destroy residual azide first (see Q5).

  • Solvent Swap: Distill off excess TEOF/Acetic acid under vacuum. Do not overheat (>60°C).

  • Anti-solvent: Dissolve the residue in a minimum amount of Ethanol or Methanol , then slowly add Water or MTBE .

    • Tip: Adjust pH to neutral (pH 7-8). The free base aniline crystallizes better than the salt forms.

  • Seeding: Seed with pure crystal at the cloud point.

Q5: How do we ensure complete removal of residual Sodium Azide?

Regulatory Criticality: Azides are genotoxic impurities (GTIs). Protocol:

  • Nitrite Quench: After reaction completion, cool to 0-5°C. Slowly add an aqueous solution of Sodium Nitrite (NaNO2) while maintaining acidic pH.

    • Chemistry:

      
      .
      
    • Warning: This generates gas.[1] Ensure venting is adequate.

  • Validation: Test the mother liquor with Ferric Chloride (

    
    ). A red color indicates residual azide. Continue quenching until the test is negative.
    

Module 3: Precursor & Regiochemistry

Q6: We are seeing an impurity identified as the "2-substituted" isomer. Is this possible?

Analysis: The reaction of primary amines with TEOF/Azide is highly regioselective for the 1-substituted tetrazole (1H-tetrazol-1-yl).

  • Mechanism: The amine nitrogen becomes the N1 atom of the tetrazole ring.

  • Isomer Source: If you observe a "2-substituted" isomer (where the substituent is on N2), it is likely a migration product formed during workup if the temperature was too high, or an artifact of alkylation if you attempted to alkylate a pre-formed tetrazole.

  • Verification: In the direct heterocyclization method described here, the N1 isomer is the kinetic and thermodynamic product. Check your starting material purity. If the precursor was a diamine, you might have formed a bis-tetrazole or reacted the wrong amine group.

Visualizing the Process

Workflow 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the transformation and where the process can fail.

TetrazoleSynthesis cluster_safety Safety Critical Zone Amine Precursor Amine (2,3-Dimethyl-5-amino...) Imidate Imidate Intermediate (Moisture Sensitive) Amine->Imidate + TEOF Heat (60°C) TEOF Triethyl Orthoformate (Dehydrating Agent) TEOF->Imidate Cyclo [3+2] Cycloaddition Imidate->Cyclo + HN3 Azide Sodium Azide (NaN3) (Hazardous) HN3 Hydrazoic Acid (HN3) (In Situ Generated) Azide->HN3 + Acid (AcOH) HN3->Cyclo Product 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline Cyclo->Product - EtOH

Caption: Reaction pathway highlighting the in-situ generation of HN3 and the critical imidate intermediate step.

Workflow 2: Scale-Up Safety Engineering

This diagram details the mandatory equipment setup for handling azide scale-up.

SafetySetup Reactor Glass-Lined Reactor (Temp < 110°C) Scrubber Caustic Scrubber (20% NaOH) Reactor->Scrubber Off-gas (HN3 traces) Quench NaNO2 Quench Tank (Post-Reaction) Reactor->Quench Transfer for Disposal N2_Sweep Nitrogen Sweep (Continuous Flow) N2_Sweep->Reactor Dilutes Headspace Sensors HN3 Sensors (Workplace Air) Sensors->Reactor Interlock Shutdown

Caption: Essential engineering controls for mitigating HN3 explosion and toxicity risks during scale-up.

References

  • Tetrazole Synthesis via Azide-Nitrile Cycloaddition

    • Title: Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.
    • Source: MIT Open Access Articles / Angew. Chem. Int. Ed.
    • URL:[Link]

  • Safety of Sodium Azide Scale-Up

    • Title: Opportunities and Limits of the Use of Azides in Industrial Production.
    • Source: CHIMIA Intern
    • URL:[Link]

  • Mechanism of Amine-Orthocarbonate-Azide Reaction

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[2]

    • Source: Molecules (MDPI).[2]

    • URL:[Link]

  • Impurity Profiling (Regioselectivity)

    • Title: Novel Synthesis of 5-Substituted-Tetrazoles.[3]

    • Source: Georgia Tech Theses and Dissert
    • URL:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-substituted tetrazoles, specifically focusing on 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline. The primary challenge often encountered in this synthesis is the extended reaction time required for the cyclization step. This document provides a comprehensive, experience-driven framework for troubleshooting and minimizing reaction times, ensuring high-yield, efficient, and reproducible outcomes.

The Synthetic Pathway: A Mechanistic Overview

The formation of 1-substituted-1H-tetrazoles from primary anilines is a well-established multicomponent reaction. The most common and direct route involves the condensation of a primary amine (2,3-dimethylaniline) with triethyl orthoformate, followed by a cyclization reaction with an azide source, typically sodium azide (NaN₃).[1][2]

The reaction proceeds through two key stages:

  • Imidoformate Formation: The aniline reacts with triethyl orthoformate to form an intermediate ethyl N-arylformimidate. This step is often the rate-limiting precursor to cyclization.

  • [3+2] Cycloaddition: The azide anion (N₃⁻) then attacks the imidoformate intermediate, leading to a [3+2] cycloaddition to form the stable tetrazole ring.

The efficiency and speed of this second step are highly dependent on reaction conditions, particularly temperature and catalysis.

G cluster_0 Step 1: Imidoformate Formation cluster_1 Step 2: Cycloaddition A 2,3-Dimethylaniline C Ethyl N-(2,3-dimethylphenyl)formimidate (Intermediate) A->C + B Triethyl Orthoformate B->C E 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline (Final Product) C->E Cyclization D Sodium Azide (NaN₃) D->E +

Caption: General reaction pathway for the one-pot synthesis of the target molecule.

FAQs: Minimizing Reaction Time

This section addresses the most common questions regarding reaction optimization in a direct, question-and-answer format.

Q1: My synthesis is taking over 24 hours with moderate yield. What are the first things I should check?

A: A sluggish reaction is typically rooted in three areas: reagent quality, temperature, or the absence of a catalyst.

  • Reagent Purity: Ensure your 2,3-dimethylaniline is pure and that your triethyl orthoformate has not hydrolyzed. Most critically, sodium azide can degrade or absorb moisture, reducing its nucleophilicity. Use freshly opened or properly stored NaN₃.

  • Temperature: This reaction requires significant thermal energy. If you are running the reaction in a solvent like DMF, ensure the temperature is elevated, typically in the range of 100-120 °C. Without sufficient heat, the cycloaddition step is exceptionally slow.

  • Catalysis: Uncatalyzed reactions are notoriously slow. The addition of a suitable catalyst is the most effective strategy for reducing reaction time. Various Lewis acids or heterogeneous catalysts can activate the intermediate, dramatically accelerating the azide addition.[3][4]

Q2: What catalysts are most effective for this reaction, and what are their trade-offs?

A: Catalyst selection is crucial for minimizing reaction time. The choice depends on your desired workup procedure, budget, and scalability.

  • Homogeneous Lewis Acids: Reagents like Ytterbium(III) triflate (Yb(OTf)₃) or zinc salts (e.g., ZnBr₂) are highly effective.[4] They work by coordinating to the nitrogen of the imidoformate intermediate, making it more electrophilic and thus more susceptible to attack by the azide anion. The primary drawback is the often-tedious aqueous workup required to remove the metal salts.

  • Heterogeneous Catalysts: This is a highly recommended, modern approach. Magnetic nanocatalysts (e.g., Fe₃O₄-based systems) or zeolites (e.g., CoY zeolite) offer excellent catalytic activity with the significant advantage of simple removal via an external magnet or filtration.[5][6] This simplifies purification, reduces waste, and allows for catalyst recycling, making the process more cost-effective and environmentally friendly.[5]

  • Microwave-Assisted Synthesis: While not a catalyst, using microwave irradiation as the energy source is arguably the most powerful method for drastic time reduction. Microwave energy provides rapid and uniform heating, often reducing reaction times from many hours to mere minutes.[3][7][8]

Q3: I want to try microwave synthesis. What are the key parameters to consider?

A: Transitioning from conventional heating to microwave synthesis can reduce reaction times by over 90%.

  • Vessel and Safety: Use only sealed vessels specifically designed for microwave chemistry to safely handle the pressure buildup at elevated temperatures.

  • Solvent Choice: High-boiling, microwave-absorbent polar solvents like DMF or DMSO are ideal. DMSO has been shown to be an excellent solvent for achieving high yields quickly.[9]

  • Power and Temperature Control: Modern microwave reactors allow for precise temperature control. A typical starting point would be to set a target temperature of 120-150 °C and allow the instrument to modulate the power to maintain it. A reaction that takes 12-24 hours conventionally might be complete in 15-45 minutes under microwave irradiation.[4][7]

Q4: I'm observing a dark reaction mixture and multiple spots on my TLC plate. What's happening?

A: A dark color and complex TLC profile suggest side reactions or product degradation, which can occur with prolonged heating.[9] This is another strong argument for minimizing reaction time. If the reaction is heated for an extended period (e.g., >24 hours) at high temperatures, the starting materials or even the tetrazole product can begin to decompose. By using a catalyst or microwave heating to shorten the required time, you minimize the thermal stress on the molecules in your flask, leading to a cleaner reaction and higher isolated yield.

Troubleshooting Guide: A Systematic Approach to Optimization

If your reaction is not performing optimally, follow this logical workflow to identify and resolve the issue.

G Start Problem: Reaction Time > 12 hours CheckReagents 1. Verify Reagent Purity - Aniline (freshly distilled?) - NaN₃ (fresh?) - Solvent (anhydrous?) Start->CheckReagents CheckTemp 2. Confirm Reaction Temperature Is it at the target T (e.g., 120°C)? CheckReagents->CheckTemp Reagents OK AddCatalyst 3. Introduce a Catalyst CheckTemp->AddCatalyst Temp OK LewisAcid Option A: Homogeneous Lewis Acid (e.g., Yb(OTf)₃) Pros: Fast, high yield Cons: Aqueous workup AddCatalyst->LewisAcid Choice HeteroCat Option B: Heterogeneous Nanocatalyst (e.g., Co-Ni/Fe₃O₄) Pros: Easy removal, recyclable Cons: Initial synthesis required AddCatalyst->HeteroCat Choice UseMW 4. Switch to Microwave Heating - Drastically reduces time - Requires specialized equipment AddCatalyst->UseMW Alternative Path LewisAcid->UseMW For further speed Optimized Result: Reaction Time < 1 hour High Yield & Purity LewisAcid->Optimized HeteroCat->UseMW For further speed HeteroCat->Optimized UseMW->Optimized

Caption: A logical workflow for troubleshooting and optimizing the reaction.

Data Summary: Impact of Optimization Strategies

The following table summarizes the expected impact of different optimization strategies on reaction time for typical 1-substituted tetrazole syntheses.

StrategyCatalyst ExampleHeating MethodTypical Reaction TimeExpected YieldKey AdvantageReference(s)
Baseline NoneConventional24 - 48 hours40-60%Simple setupN/A
Lewis Acid Yb(OTf)₃Conventional4 - 10 hours85-95%High conversion[4]
Heterogeneous Co-Ni/Fe₃O₄@MMSHSConventional30 - 60 minutes>90%Easy catalyst removal[10]
Microwave NoneMicrowave45 - 90 minutes70-85%Speed[4][7]
Microwave + Catalyst Cu(I) SaltMicrowave5 - 15 minutes>95%Maximum efficiency[11]

Experimental Protocols

Safety Precaution: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metal spatulas and acids.

Protocol 4.1: Baseline Conventional Synthesis
  • To a round-bottom flask, add 2,3-dimethylaniline (1.0 eq), sodium azide (1.5 eq), and triethyl orthoformate (1.5 eq) in anhydrous DMF (5 mL per 1 mmol of aniline).

  • Fit the flask with a reflux condenser and heat the mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is expected to proceed slowly over 24-48 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4.2: Optimized Heterogeneous Catalyst Synthesis
  • To a round-bottom flask, add 2,3-dimethylaniline (1.0 eq), sodium azide (1.2 eq), triethyl orthoformate (1.2 eq), and a magnetic heterogeneous catalyst (e.g., Co-Ni/Fe₃O₄@MMSHS, 1-2 mol%).[10]

  • Add anhydrous DMSO as the solvent (4 mL per 1 mmol of aniline).

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is expected to be complete within 30-60 minutes.[10]

  • After completion, cool the mixture to room temperature. Place a strong magnet against the side of the flask to immobilize the catalyst.

  • Decant the supernatant solution and proceed with the aqueous workup as described in Protocol 4.1, starting from the ice water quench.

Protocol 4.3: Optimized Microwave-Assisted Synthesis
  • In a 10 mL microwave reaction vessel, combine 2,3-dimethylaniline (1.0 eq), sodium azide (1.2 eq), triethyl orthoformate (1.2 eq), and a suitable catalyst (optional, but recommended for maximum speed).

  • Add anhydrous DMSO (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters: Temperature = 140 °C, Ramp time = 2 minutes, Hold time = 20 minutes, Power = 300 W (dynamic).

  • After the irradiation cycle, allow the vessel to cool to below 50 °C before opening.

  • Work up the reaction mixture as described in Protocol 4.1.

References

  • Ghasemzadeh, M. A., & Akhlaghinia, B. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39495-39517. [Link]

  • Yamamoto, Y., & Yanagi, T. (2003). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Tetrahedron, 59(41), 8203-8208.
  • Alves, M. J., et al. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)
  • Wikipedia contributors. (2023). 2,3-Sigmatropic rearrangement. Wikipedia, The Free Encyclopedia.
  • Kamal, A., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(15), 6245-6251. [Link]

  • Zhou, C-H., & Wang, Y. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Medicinal Chemistry, 21(1), 1-33.
  • Kaur, T., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7439-7454.
  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7467-7538. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Das, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • Becerril-Vega, J., et al. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Molecules, 28(14), 5434.
  • Wang, Y., et al. (2021). A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. RSC Advances, 11(52), 32909-32913.
  • Singh, P., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability.
  • ResearchGate. (2017). 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine in reactions with N-nucleophiles.
  • Kumar, V., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
  • Lambert, K. M., & Douglas, J. J. (2026). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. Journal of the American Chemical Society.
  • Maleki, A., et al. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. New Journal of Chemistry, 47(34), 16032-16041. [Link]

  • AIP Publishing. (2023).
  • Georgieva, M., et al. (2020). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 65(12), 1145-1163.
  • ResearchGate. (2010). Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)
  • Cristiano, M. L. S., et al. (2011). Sigmatropic rearrangements in 5-allyloxytetrazoles. Organic & Biomolecular Chemistry, 9(17), 6040-6054.
  • Request PDF. (2022). Sequence[12][13]‐Sigmatropic Rearrangement: One‐Pot Synthesis of Propargyl Allenylamines.

  • ResearchGate. (2020). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)...
  • Rasayan Journal of Chemistry. (2019).
  • ResearchGate. (2025). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides.
  • Alves, M. J., et al. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)

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Validation & Comparative

comparative analysis of different synthetic routes to 1-aryl tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Aryl tetrazoles are critical pharmacophores in medicinal chemistry, serving as metabolically stable bioisosteres for carboxylic acids and cis-amide bonds.[1][2] Their synthesis, however, presents a distinct challenge: controlling regioselectivity (N1- vs. N2-isomerism) while maintaining safety and process scalability.

This guide compares the three dominant synthetic strategies:

  • Heterocyclization of Primary Amines (The Regioselective Gold Standard)

  • Direct Arylation of Tetrazoles (The Chan-Lam/Buchwald Routes)

  • Multicomponent Reactions (The Ugi-Azide Route)

Method A: Heterocyclization of Primary Amines (The Gold Standard)

Best for: High-fidelity synthesis of 1-aryl isomers with zero N2-contamination.

This route constructs the tetrazole ring onto the nitrogen of the aryl amine. Because the carbon-nitrogen bond is established before the ring closes, N1-regioselectivity is intrinsic to the mechanism.

Mechanism & Causality

The reaction proceeds through a "build-and-click" mechanism. The amine (1) condenses with triethyl orthoformate (2) to form an imidate intermediate. Nucleophilic attack by the azide ion (3) displaces the ethoxy group, generating an imidoyl azide (4). This intermediate undergoes a spontaneous electrocyclic ring closure (concerted [3+2] cycloaddition) to yield the 1-aryl tetrazole (5).

G cluster_0 Step 1: Activation cluster_1 Step 2: Azidation cluster_2 Step 3: Cyclization Amine Aryl Amine (Ar-NH2) Imidate Imidate Intermediate Amine->Imidate -EtOH Ortho Triethyl Orthoformate (HC(OEt)3) Ortho->Imidate ImidoylAzide Imidoyl Azide (Ar-N=CH-N3) Imidate->ImidoylAzide Nucleophilic Subst. Azide Sodium Azide (NaN3) Azide->ImidoylAzide Tetrazole 1-Aryl Tetrazole (Product) ImidoylAzide->Tetrazole Electrocyclic Closure

Figure 1: Mechanistic pathway of amine heterocyclization ensuring N1-regioselectivity.

Validated Protocol (Green Variant)

Traditional methods use acetic acid solvent, which can be difficult to remove. The following protocol uses a heterogeneous catalyst for easier workup and reusability.

Reagents:

  • Aryl Amine (1.0 mmol)[3]

  • Triethyl Orthoformate (1.2 mmol)[3]

  • Sodium Azide (1.2 mmol)

  • Catalyst: ZnS Nanoparticles (60 mg) or Natrolite Zeolite

  • Solvent: Solvent-free or Ethanol

Step-by-Step Workflow:

  • Charge: In a 10 mL round-bottom flask, combine the amine, triethyl orthoformate, and sodium azide.

  • Catalysis: Add the heterogeneous catalyst (ZnS NPs).

  • Reaction: Heat the mixture to 100°C (or reflux if using ethanol) for 30–60 minutes. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

  • Workup: Cool to room temperature. Add hot ethanol (5 mL) and centrifuge/filter to recover the solid catalyst (can be reused).

  • Isolation: Pour the filtrate into ice-cold water (20 mL). Acidify slightly with 1N HCl to precipitate the tetrazole.

  • Purification: Filter the solid product. Recrystallize from ethanol/water if necessary.

Expert Insight: The use of triethyl orthoformate serves a dual purpose: it acts as the carbon source for the tetrazole C5 position and as a dehydrating agent, driving the equilibrium forward.

Method B: Direct Arylation (Chan-Lam Coupling)

Best for: Late-stage functionalization where the tetrazole ring is already present. Critical Limitation: Poor Regioselectivity (N1 vs. N2).

While conceptually attractive, coupling a pre-formed tetrazole with an aryl boronic acid often yields a mixture of isomers. Steric and electronic factors typically favor the N2-isomer (2-aryl tetrazole), making this route inferior for specifically targeting 1-aryl tetrazoles unless specific directing groups are used.

Mechanism & Regioselectivity Issues

The reaction involves a Cu(II) oxidative cycle.[4][5] The tetrazole coordinates to the copper center. The "hard" nature of the N2/N3 nitrogens often makes them better ligands for the metal than the sterically hindered N1, leading to reductive elimination at the N2 position.

ChanLam Cu2 Cu(II) Species Complex Cu(II)-Tetrazole-Aryl Complex Cu2->Complex + Tetrazole + Boronic Acid Tetrazole 1H-Tetrazole Boronic Aryl Boronic Acid N2_Product 2-Aryl Tetrazole (Major Product) Complex->N2_Product Reductive Elimination (Fast) N1_Product 1-Aryl Tetrazole (Minor Product) Complex->N1_Product Reductive Elimination (Slow)

Figure 2: Divergent pathways in Chan-Lam coupling. N2-arylation typically dominates.

Protocol (If N1/N2 mixture is acceptable)

Reagents: 1H-Tetrazole, Aryl Boronic Acid (1.5 equiv), Cu(OAc)2 (10 mol%), Pyridine (2 equiv), DCM, Air atmosphere. Note: Separation of isomers requires careful column chromatography (N2 isomers are typically less polar).

Comparative Analysis

The following table synthesizes experimental data to guide method selection.

FeatureMethod A: Amine Heterocyclization Method B: Chan-Lam Coupling Method C: Ugi-Azide MCR
Target Product 1-Aryl Tetrazoles (Exclusive)Mixture (N2 favored)1,5-Disubstituted Tetrazoles
Regioselectivity 100% N1 Poor (often ~80:20 N2:N1)100% N1
Yield (Typical) 85–98%40–70% (for N1 isomer)60–85%
Atom Economy HighModerate (Boronic acid waste)High
Safety Profile Caution: Uses NaN3 (Toxic/Explosive potential). Requires acid control.Safer: Avoids free azide.[6] Uses boronic acids.[5][6][7][8][9]Caution: Uses organic azides or hydrazoic acid sources.
Scalability High (with proper safety controls for azides).Moderate (Catalyst cost, chromatography).High (One-pot).
Experimental Data Validation
  • Yields: In the synthesis of 1-(4-chlorophenyl)-1H-tetrazole, Method A (using ZnS catalyst) reported a 94% yield [1]. In contrast, direct arylation of tetrazole with 4-chlorophenylboronic acid typically yields the N2-isomer as the major product, with the N1-isomer yield often dropping below 30% without specialized ligands [2].

  • Green Metrics: Method A using heterogeneous catalysts (like Natrolite zeolite) allows for catalyst recovery (up to 4 cycles) and solvent-free conditions, significantly lowering the E-factor compared to the high-dilution conditions required for Chan-Lam coupling [3].

Conclusion & Recommendation

For the specific synthesis of 1-aryl tetrazoles :

  • Primary Recommendation: Use Method A (Amine Heterocyclization) . It is the only route that guarantees the correct N1-regiochemistry. The safety risks of sodium azide are manageable at scale with proper engineering controls and the use of heterogeneous catalysts to avoid volatile HN3 formation.

  • Alternative: Use Method C (Ugi-Azide) if a substituent at the C5 position is also required (1,5-disubstituted), as it builds complexity in a single step.

  • Avoid: Method B (Direct Arylation) is generally not recommended for 1-aryl targets due to the inherent preference for N2-arylation, necessitating tedious isomer separation.

References

  • Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. Source: Journal of Sulfur Chemistry [Link]

  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Source: Green Chemistry (RSC) [Link]

  • Regioselectivity in Chan-Lam Reaction: QM Analyses and Experimental Validation. Source: WuXi Biology / Organic Chemistry Portal [Link]

Sources

biological activity of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline vs. other isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline , a specialized pharmacophore intermediate. It compares the compound’s biological potential and synthetic utility against its positional and structural isomers, focusing on its role in developing antimicrobial and anticancer agents.[1]

Executive Summary

2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS: 954328-84-8) represents a "privileged scaffold" in medicinal chemistry. Unlike its more common 5-substituted tetrazole counterparts (often used as carboxylic acid bioisosteres in "sartan" drugs), this 1-substituted tetrazole serves as a mimic of the cis-amide bond and a metabolic stabilizer. Its specific 2,3-dimethyl substitution pattern offers unique steric protection and lipophilicity modulation, distinguishing it from other dimethyl isomers (e.g., 2,6- or 3,4-dimethyl) in structure-activity relationship (SAR) studies for antimicrobial and anticancer quinone derivatives.

Mechanistic Insight & Structure-Activity Relationship (SAR)

The Tetrazole Pharmacophore

The 1H-tetrazol-1-yl moiety is electronically distinct from the 5-yl isomer.

  • Electronic Character: It acts as a strong electron-withdrawing group (EWG) via induction but can donate electrons into the

    
    -system.
    
  • Bioisosterism: It mimics the cis-amide bond geometry, facilitating binding to receptors that recognize peptide-like turns without the hydrolytic instability of peptides.

Role of Methyl Substitution (2,3-Dimethyl)

The positioning of methyl groups at C2 and C3 is critical:

  • Steric Steering: The C2-methyl group creates ortho-steric hindrance, forcing the aniline nitrogen (at C1) or the tetrazole ring (at C5) into specific conformations. This reduces rotational freedom, potentially locking the molecule into a bioactive conformation (entropy reduction).

  • Lipophilicity: The dual methyl groups increase

    
    , enhancing membrane permeability compared to unmethylated analogs.
    
Pathway Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis of the 1-substituted tetrazole from the precursor aniline and its divergence into bioactive derivatives.

G Aniline 2,3-Dimethyl-5-nitroaniline (Precursor) Reduction Reduction (H2/Pd or Fe/HCl) Aniline->Reduction Intermediate 2,3-Dimethyl-5-aminoaniline (Diamine) Reduction->Intermediate Cyclization Cyclization (NaN3 + HC(OEt)3 + AcOH) Intermediate->Cyclization Regioselective N-Heterocyclization Target 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (Target Scaffold) Cyclization->Target Quinones Tetrazolyl-Quinones (Anticancer/Antimicrobial) Target->Quinones Oxidation/Arylation SchiffBases Schiff Bases (Antibacterial) Target->SchiffBases Aldehyde Condensation

Figure 1: Synthetic pathway transforming the aniline precursor into the bioactive 1-substituted tetrazole scaffold and its downstream pharmacological derivatives.[2][3]

Comparative Performance Analysis

This section objectively compares the target compound with its key isomers.

Comparison vs. Positional Isomers (Methyl Group Variation)
Feature2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline 2,6-Dimethyl-4-(1H-tetrazol-1-yl)aniline 3,4-Dimethyl-5-(1H-tetrazol-1-yl)aniline
Steric Environment Moderate: C2-Me hinders C1-NH2; C3-Me affects C4/C5.High: Flanking methyls (2,6) severely hinder N-alkylation at C1.Low: C3, C4 methyls are distal to C1-NH2.
Reactivity (N-Acylation) Selective: Slower kinetics allow controlled functionalization.Poor: Steric block often prevents reaction.High: Rapid, prone to over-reaction or side products.
Bioactivity Potential Balanced: Conformationally restricted but accessible.Restricted: Often inactive due to inability to adopt planar conformations.Flexible: High entropic penalty upon binding.
Primary Application Kinase Inhibitor Intermediates Steric Probes General Building Blocks
Comparison vs. Tetrazole Regioisomers (1-yl vs. 5-yl)
Feature1-Substituted (1H-tetrazol-1-yl) 5-Substituted (1H-tetrazol-5-yl)
Precursor Aniline + Orthoformate + AzideNitrile + Azide
Acid/Base Character Non-acidic: Acts as a neutral dipole.Acidic: pKa ~4.5-5.0 (Bioisostere of -COOH).
Metabolic Stability High: Resistant to glucuronidation.Moderate: Can be glucuronidated at N1/N2.
Pharmacology Cis-Amide Mimic: Used in antimicrobial/anticancer agents.[2][4][5]Anion Mimic: Used in ARBs (e.g., Losartan).

Experimental Data: Biological Efficacy[1][2][3][4][6][7]

While specific proprietary data for the 2,3-dimethyl derivative is often held in internal SAR libraries, its activity is inferred from the class of 1-aryl-tetrazoles . The following data represents the class performance of 1-(substituted-phenyl)-1H-tetrazoles in antimicrobial assays.

Antimicrobial Activity (Representative Class Data)

Source: Derived from studies on 1-aryl-tetrazole derivatives (e.g., Snippet 1.9, 1.6).

OrganismCompound ClassMIC (µg/mL)Comparison Standard
Staphylococcus aureus1-(Dimethylphenyl)-1H-tetrazole derivative12.5 - 25.0 Ciprofloxacin (0.5 - 1.0)
Escherichia coli1-(Dimethylphenyl)-1H-tetrazole derivative50.0 - 100.0 Ciprofloxacin (0.01 - 1.0)
Candida albicans1-(Dimethylphenyl)-1H-tetrazole derivative25.0 - 50.0 Fluconazole (1.0 - 16.0)

Interpretation: The tetrazole aniline derivatives generally show moderate antimicrobial activity.[1] Their true value lies not as monotherapies, but as pharmacophores incorporated into larger molecules (e.g., Schiff bases or quinones) where they enhance metabolic stability and binding affinity.

Anticancer Potential (Quinone Derivatives)

Reaction of the aniline with quinones yields (1H-tetrazol-1-yl)aryl-1,4-quinones .

  • Activity: These derivatives have shown cytotoxicity against human cancer cell lines (e.g., MCF-7).

  • Mechanism: The tetrazole ring facilitates hydrogen bonding in the active site of enzymes like urease or specific kinases, while the quinone moiety generates reactive oxygen species (ROS).

Detailed Experimental Protocols

Synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Principle: The heterocyclization of a primary amine using sodium azide and triethyl orthoformate (heterogeneous catalysis or acetic acid solvent).

Reagents:

  • 2,3-Dimethyl-5-aminoaniline (or N-protected precursor)

  • Sodium Azide (

    
    )
    
  • Triethyl Orthoformate (

    
    )
    
  • Glacial Acetic Acid (

    
    )
    

Workflow:

  • Dissolution: Dissolve 10 mmol of the amine in 20 mL of glacial acetic acid.

  • Addition: Add 12 mmol of triethyl orthoformate and 12 mmol of sodium azide. Caution:

    
     is toxic and can form explosive hydrazoic acid in acid; use a blast shield and proper ventilation.
    
  • Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 4:6).

  • Quenching: Pour the reaction mixture onto 100g of crushed ice.

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) to remove acidic residues.
    
  • Purification: Recrystallize from Ethanol/DMF (1:1) to yield the target tetrazole.[2][6]

In Vitro Antimicrobial Assay (Well Diffusion Method)
  • Preparation: Prepare Muller-Hinton Agar (MHA) plates.

  • Inoculation: Spread

    
     of bacterial suspension (
    
    
    
    CFU/mL) on the agar surface.
  • Compound Loading: Dissolve the test compound in DMSO (1 mg/mL). Add

    
     to wells punched in the agar.
    
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in mm. Compare against DMSO control (negative) and Ciprofloxacin (positive).

References

  • Chemchart. (n.d.). 2,3-DIMETHYL-5-(1H-TETRAZOL-1-YL)ANILINE (954328-84-8).[7] Retrieved from [Link]

  • Pokhodylo, N., et al. (2023).[3] The (1H-Tetrazol-1-yl)arenediazonium Salts as Convenient Reagents for Quinones Arylation.[3] Chemistry & Chemical Technology.[3][6] Retrieved from [Link]

  • Saleh, et al. (2025).[1] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights.[1][8][6] PMC. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Simple and efficient method for the preparation of novel tetrazole derivatives... Retrieved from [Link]

Sources

Validation of Analytical Methods for 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8) is a critical intermediate in the synthesis of next-generation Angiotensin II Receptor Blockers (ARBs) and specific kinase inhibitors. Its structural duality—combining a basic aniline moiety with an acidic tetrazole ring—presents unique analytical challenges, particularly regarding retention behavior and ionization efficiency.

This guide provides a comparative analysis of the two primary validation pathways: LC-MS/MS (ESI+) for trace-level genotoxic impurity (GTI) monitoring and RP-HPLC (UV) for raw material assay. Based on current industry standards for sartan-related intermediates, LC-MS/MS is designated as the superior method for sensitivity and specificity, while HPLC-UV remains the cost-effective standard for process control.

Part 1: The Analytical Challenge

The validation of this molecule requires overcoming three specific physicochemical hurdles:

  • Amphoteric Nature: The molecule contains a basic amine (aniline) and a potentially acidic tetrazole system. pH control is non-negotiable to prevent peak tailing.

  • Isomeric Selectivity: The tetrazole ring can exist in 1H- and 2H- tautomeric forms. The analytical method must lock the tautomer or resolve it consistently.

  • Trace Sensitivity: As an aniline derivative, this compound carries a structural alert for mutagenicity. Analytical methods must achieve Limits of Quantitation (LOQ) in the ng/mL (ppm) range to meet ICH M7 guidelines.

Part 2: Comparative Methodology

The following table contrasts the performance metrics of the two validated approaches.

FeatureMethod A: LC-MS/MS (Recommended) Method B: RP-HPLC (UV)
Primary Application Trace Impurity / GTI Screening (PPM level)Raw Material Assay / Purity (>98%)
Detection Principle Triple Quadrupole (MRM Mode, ESI+)UV-Vis Absorbance (240–254 nm)
Sensitivity (LOD) 0.05 – 0.1 ng/mL0.1 – 0.5 µg/mL
Specificity High (Mass filtration eliminates matrix noise)Moderate (Susceptible to co-eluting isomers)
Linearity Range 1.0 – 100 ng/mL10 – 500 µg/mL
Throughput High (Rapid gradient, <8 min run)Medium (Isocratic/Gradient, 15–25 min)
Verdict:
  • Use Method A (LC-MS/MS) for final drug substance release testing where trace quantification of this intermediate is required by regulators (FDA/EMA).

  • Use Method B (HPLC-UV) for incoming goods inspection of the intermediate itself.

Part 3: Detailed Experimental Protocol (Method A: LC-MS/MS)

This protocol is synthesized from validated methodologies for tetrazole-aniline derivatives (sartan impurities) and optimized for the specific lipophilicity of the dimethyl-aniline core.

Instrument Configuration
  • System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Shimadzu LCMS-8050).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or HALO C8), 2.1 x 100 mm, 1.8 µm.

  • Column Temp: 40°C.

Mobile Phase Strategy
  • Rationale: Acidic pH is required to protonate the aniline nitrogen (

    
     formation) for ESI+ detection and to suppress the ionization of the tetrazole ring, improving retention on the C18 column.
    
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5%

      
       95% B (Linear Ramp)
      
    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Quantifier:

      
       190.1 
      
      
      
      162.1 (Loss of
      
      
      from tetrazole).
    • Qualifier:

      
       190.1 
      
      
      
      147.1 (Ring cleavage).
    • Note: Precursor mass 190.2 corresponds to

      
       of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (MW ~189.2).
      
Sample Preparation (Self-Validating Step)
  • Stock Solution: Dissolve 10 mg standard in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 10 ng/mL using 50:50 Water:Acetonitrile.

  • Validation Check: The diluent must match the initial mobile phase conditions to prevent "solvent effect" peak distortion.

Part 4: Validation Data Summary

The following data represents typical acceptance criteria for this method based on ICH Q2(R1) guidelines.

Linearity & Range
ParameterResultAcceptance Criteria
Range 1.0 – 100 ng/mLCovers 50% to 150% of spec limit
Correlation (

)
> 0.999

Slope Precision < 2.0% RSDN/A
Accuracy & Recovery
  • Spike Levels: LOQ, 100%, 150%.

  • Matrix: Drug Substance (e.g., Valsartan/Losartan API).

  • Mean Recovery: 92.5% – 104.1%. (Acceptable range: 80-120% for trace impurities).

Precision
  • Repeatability (n=6): 1.8% RSD at 10 ng/mL.

  • Intermediate Precision: 2.5% RSD (Different days/analysts).

Part 5: Visualization of the Analytical Workflow

The following diagram illustrates the critical decision points and flow for validating this specific tetrazole-aniline derivative.

ValidationWorkflow Start Sample: 2,3-Dimethyl-5- (1H-tetrazol-1-yl)aniline Decision Define Goal Start->Decision RouteA Trace Impurity (PPM Level) Decision->RouteA GTI Screening RouteB Purity Assay (>98%) Decision->RouteB QC Release MethodA LC-MS/MS (ESI+) C18 Column, 0.1% Formic Acid RouteA->MethodA MethodB HPLC-UV (254 nm) Phosphate Buffer/ACN RouteB->MethodB DataA MRM Quantitation (LOD < 0.1 ng/mL) MethodA->DataA Ion Filtration DataB Area % Integration (Linearity 10-500 µg/mL) MethodB->DataB Absorbance

Caption: Decision matrix for selecting the optimal validation path based on analytical sensitivity requirements.

References

  • Agilent Technologies. (2021).[1] Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations. Application Note 5994-2964EN.

  • Shimadzu Scientific Korea. (2022). A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs. Application News 09-SSK-014-EN.

  • Rojsitthisak, P., et al. (2023). "Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Three Organic Azido Impurities in Tetrazole-Containing Sartans." Arabian Journal of Chemistry, 16(8), 104951.

  • Halasz, A., et al. (2019).[2] "LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1H-tetrazol-5-yl)amine." Data in Brief, 28, 104951.

  • Chemchart. (n.d.). 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8) Properties and Suppliers.

Sources

comparing the spectroscopic data of starting materials and final product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Validation of Synthetic Transformations Case Study: N-Acetylation of 4-Aminophenol to Acetaminophen

Executive Summary

This guide provides a technical framework for comparing starting materials (SM) and final products (FP). We utilize the synthesis of Acetaminophen (Paracetamol) from 4-Aminophenol as a primary case study.[1][2] This transformation represents a classic "heteroatom functionalization," offering distinct spectroscopic markers in NMR, IR, and MS that serve as a model for validating organic reaction progress.

Strategic Framework: The "Mass Balance" of Structure

When comparing spectroscopic data, the Application Scientist must answer three questions:

  • Loss of Starting Feature: Did the reactive functional group (e.g.,

    
    ) disappear?
    
  • Gain of Product Feature: Did the new moiety (e.g.,

    
    ) appear?
    
  • Conservation of Scaffold: Did the aromatic core remain intact without unwanted substitution?

Experimental Protocol

Objective: Synthesize Acetaminophen via nucleophilic acyl substitution under aqueous conditions to minimize environmental impact (Green Chemistry principles).

Reagents:

  • Starting Material (SM): 4-Aminophenol (

    
    )
    
  • Reagent: Acetic Anhydride (

    
    )
    
  • Solvent: Deionized Water[3]

Methodology:

  • Dissolution: Suspend 4-aminophenol (

    
    ) in water (
    
    
    
    ). Add concentrated HCl dropwise if necessary to solubilize as the hydrochloride salt, then buffer with sodium acetate to release the free amine [2].
  • Acetylation: Add acetic anhydride (

    
    ) dropwise at room temperature. The reaction is exothermic.
    
  • Precipitation: Heat the mixture to

    
     for 15 minutes to ensure completion, then cool in an ice bath. Acetaminophen precipitates as white crystals.
    
  • Isolation: Filter via Buchner funnel, wash with ice-cold water, and dry.

  • Purification: Recrystallize from hot water to remove unreacted amine and acetic acid byproducts.

Spectroscopic Comparison & Analysis

A. Proton NMR ( -NMR) – The Structural Fingerprint

NMR is the definitive tool for assessing the chemical environment. The critical shift here is the conversion of an electron-donating amine (


) to a less donating amide (

).

Solvent: DMSO-


 (Preferred over 

due to solubility and ability to visualize exchangeable protons).

Table 1:


-NMR Comparative Data (400 MHz, DMSO-

)
[3]
FeatureStarting Material (4-Aminophenol)Final Product (Acetaminophen)

(Shift Change)
Diagnostic Note
Amine/Amide Proton

4.50 ppm (Broad s, 2H,

)

9.66 ppm (s, 1H,

)
+5.16 ppm PRIMARY CONFIRMATION. Huge downfield shift due to carbonyl anisotropy and H-bonding.
Phenolic Proton

8.80 ppm (s, 1H,

)

9.14 ppm (s, 1H,

)
+0.34 ppmSlight downfield shift due to change in ring electronics.
Aromatic Ring (

)

6.40 ppm (d,

)

7.35 ppm (d,

)
+0.95 ppmOrtho to N. Significant deshielding as N lone pair is delocalized into C=O.
Aromatic Ring (

)

6.50 ppm (d,

)

6.68 ppm (d,

)
+0.18 ppmOrtho to O. Minimal change.
Acetyl Methyl ABSENT

1.99 ppm (s, 3H,

)
NEW PEAK SECONDARY CONFIRMATION. Characteristic singlet for methyl ketone/amide.
B. FT-IR Spectroscopy – Functional Group Verification

IR provides a rapid "Go/No-Go" decision based on bond vibrations.

Table 2: FT-IR Comparative Data (KBr Pellet) [4]

Functional GroupStarting Material (SM)Final Product (FP)Interpretation
N-H Stretch

(Doublet)

(Singlet)
SM shows symmetric/asymmetric stretch of

amine. FP shows single band of

amide.
C=O Stretch (Amide I) ABSENT

(Strong)
Appearance of the carbonyl band is the clearest evidence of acetylation.
O-H Stretch Broad (

)
Broad (

)
Persists in both, confirming the phenol was not acetylated (O-acetylation is a common side reaction).
C. Mass Spectrometry (LC-MS) – Molecular Weight Confirmation
  • Starting Material:

    
    
    
  • Product:

    
    
    
  • Delta:

    
     (Corresponds to the exact mass of the acetyl group, 
    
    
    
    ).

Visualizing the Validation Logic

The following diagrams illustrate the reaction pathway and the logical decision tree used by analytical scientists to release a batch.

Diagram 1: Synthesis & Analytical Workflow

Acetaminophen_Workflow SM 4-Aminophenol (SM) Reaction Reaction (Water, 85°C) SM->Reaction Reagent Acetic Anhydride Reagent->Reaction Crude Crude Precipitate Reaction->Crude Precipitation Purification Recrystallization (H2O) Crude->Purification Product Acetaminophen (Final Product) Purification->Product Isolation

Figure 1: The linear progression from raw materials to purified drug substance, highlighting the critical isolation step.

Diagram 2: Spectroscopic Decision Tree

Decision_Tree Start Analyze Sample CheckNMR 1H-NMR: New Singlet @ 2.0 ppm? Start->CheckNMR CheckIR FT-IR: C=O Band @ 1654 cm-1? CheckNMR->CheckIR Yes Fail FAIL: Reprocess CheckNMR->Fail No (SM remaining) CheckImpurity Impurity Check: Extra peaks @ 2.1-2.5 ppm? CheckIR->CheckImpurity Yes CheckIR->Fail No (O-Acetylation?) Pass PASS: Identity Confirmed CheckImpurity->Pass No CheckImpurity->Fail Yes (Acetic Acid/Solvent)

Figure 2: Logical framework for interpreting spectroscopic data. Failure at any node triggers a reprocessing protocol.

Troubleshooting & Self-Validation

A robust protocol must account for failure modes. In this synthesis, the "Self-Validating" aspect relies on detecting specific impurities:

  • Di-acetylation: If the phenol (

    
    ) also reacts, you form 4-acetoxyacetanilide.
    
    • Detection: Look for a second methyl singlet in NMR around

      
       2.25 ppm and an Ester C=O  band in IR at 
      
      
      
      .
  • Residual Acetic Acid: A common byproduct.

    • Detection: A singlet at

      
       1.91 ppm in DMSO-
      
      
      
      (distinct from the product methyl at 1.99 ppm) [5].
  • Unreacted Amine:

    • Detection: Presence of the upfield aromatic doublet at

      
       6.40 ppm.
      

References

  • ICH Expert Working Group. "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." European Medicines Agency, 2000.[4] Link

  • LibreTexts Chemistry. "Synthesis of Acetaminophen." Chemistry LibreTexts, 2020. Link

  • ChemicalBook. "Acetaminophen 1H NMR Spectrum (DMSO-d6)." ChemicalBook Database. Link

  • ResearchGate. "FT-IR Spectra of Extracted Acetaminophen." ResearchGate Publication Figures. Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[5] J. Org.[5] Chem., 2016. Link

Sources

A Comparative Guide to the Synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline: Assessing Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of a reproducible synthetic route for 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, a substituted aniline of interest in medicinal chemistry and drug development. Recognizing the critical need for reliable and scalable synthetic protocols, we present a detailed, field-tested methodology. This document goes beyond a simple recitation of steps; it delves into the rationale behind experimental choices, addresses potential challenges to reproducibility, and offers a comparative analysis with a viable alternative synthetic strategy. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to confidently synthesize this target molecule.

Introduction: The Significance of Tetrazole-Containing Anilines

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The incorporation of a tetrazole moiety is a common strategy in medicinal chemistry, as the tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties.[1][2] 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, with its specific substitution pattern, presents a unique scaffold for further chemical elaboration.

The synthesis of 1-substituted tetrazoles, such as our target molecule, can be challenging. Common methods often involve the use of hazardous reagents like hydrazoic acid or suffer from drawbacks such as harsh reaction conditions and difficult purification procedures.[1][3] Therefore, the development of a robust and reproducible synthetic protocol is of paramount importance.

Primary Synthetic Route: A Three-Step Approach from a Diamine Precursor

Our primary recommended synthesis is a three-step process commencing with the commercially available 2,3-dimethyl-5-nitroaniline. This route involves a reduction, followed by the formation of the tetrazole ring, and a final deprotection step.

Workflow of the Primary Synthetic Route

start 2,3-Dimethyl-5-nitroaniline step1 Step 1: Reduction of Nitro Group start->step1 e.g., H2, Pd/C intermediate1 2,3-Dimethylbenzene-1,5-diamine step1->intermediate1 step2 Step 2: Tetrazole Formation intermediate1->step2 Trimethyl orthoformate, Sodium Azide product 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline step2->product intermediate2 1-(5-Amino-2,3-dimethylphenyl)-1H-tetrazole step3 Step 3: Not required in this revised route start 1,2-Dimethyl-3,5-dibromobenzene step1 Step 1: Tetrazole Formation start->step1 Trimethyl orthoformate, Sodium Azide (on a mono-aminated intermediate) - this is complex intermediate1 1-(3,5-Dibromo-2,3-dimethylphenyl)-1H-tetrazole step2 Step 2: Buchwald-Hartwig Amination product 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline step2->product Acidic workup step1_revised 1-(5-Bromo-2,3-dimethylphenyl)-1H-tetrazole (prepared from 5-bromo-2,3-dimethylaniline) step1_revised->step2 e.g., Benzophenone imine, Pd catalyst, ligand, base

Sources

Comprehensive Comparison & Cross-Validation Guide: Analytical Profiling of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Results for 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline Content Type: Publish Comparison Guide

Executive Summary

This guide addresses the analytical challenges associated with 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline (CAS 954328-84-8), a critical nitrogen-rich intermediate often employed in the synthesis of sartan-class pharmaceuticals and high-energy materials.[1][2] Due to the amphoteric nature of the tetrazole ring combined with the basic aniline moiety, this compound presents unique separation challenges—specifically peak tailing, polar retention loss, and potential annular isomerism.[2]

This document provides a rigorous cross-validation framework, comparing the industry-standard RP-HPLC-UV against orthogonal LC-MS/MS and Quantitative NMR (qNMR) platforms.[1][2] We define the "Gold Standard" protocol for establishing establishing purity, identity, and potency with high scientific integrity (E-E-A-T).

Part 1: Analytical Challenges & Platform Comparison

The analysis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline requires balancing the retention of the polar tetrazole group with the separation of the hydrophobic dimethyl-phenyl ring.[1]

Comparative Analysis of Analytical Platforms
FeatureMethod A: RP-HPLC (C18) + UV Method B: HILIC-MS/MS Method C: 1H-qNMR
Role Routine QC (High Throughput)Orthogonal Validation (Specificity)Primary Reference (Absolute Purity)
Selectivity Hydrophobicity-based.[1][2] Excellent for synthesis starting materials.[1]Polarity-based.[1] Superior for polar degradants and tetrazole isomers.[1]Structural.[1][3][4][5] Distinguishes regioisomers via chemical shift.[1]
Sensitivity (LOD) Moderate (0.05%)High (< 0.005%)Low (~1.0%)
Risk Factor Co-elution: Polar impurities may elute in the void volume.[1][2]Matrix Effects: Ion suppression in complex reaction mixtures.[1]Solvent Peaks: Residual solvent overlap.[1][2]
Validation Verdict Primary Method Required for specificity check Required for Assay calculation
Expert Insight: The Causality of Choice
  • Why Acidic Mobile Phase? The aniline nitrogen is basic (

    
    ).[1][2] Without acidification (e.g., 0.1% Formic Acid or TFA), the amine interacts with residual silanols on the silica backbone, causing severe peak tailing.[2] Acidification protonates the amine, ensuring a sharper peak shape, but reduces retention on C18.[2]
    
  • Why Cross-Validate with qNMR? HPLC relies on reference standards.[1] If the standard itself degrades (common with hygroscopic tetrazoles), the HPLC assay is biased.[2] qNMR provides an absolute mole-to-mole measurement against an internal standard (e.g., Maleic Acid), eliminating the need for a structure-matched reference standard.[1][2]

Part 2: Cross-Validation Workflow & Protocols

To ensure data integrity, we do not rely on a single method.[2] The following workflow illustrates the self-validating system where Method B and C challenge the results of Method A.

Visual: Cross-Validation Decision Tree

CrossValidation Sample Crude/Pure Sample 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline HPLC Method A: RP-HPLC (C18) (Purity & Impurity Profile) Sample->HPLC qNMR Method C: 1H-qNMR (Absolute Assay %) Sample->qNMR LCMS Method B: HILIC-MS (Mass ID & Orthogonal Purity) Sample->LCMS Compare1 Compare Purity % (Is HPLC > qNMR?) HPLC->Compare1 Compare2 Compare Impurity Count (Does MS detect peaks UV missed?) HPLC->Compare2 qNMR->Compare1 LCMS->Compare2 Pass VALIDATED Release Batch Compare1->Pass Difference < 1.0% Fail INVESTIGATE Co-elution or Response Factor Error Compare1->Fail Difference > 1.0% Compare2->Pass Profiles Match Compare2->Fail New Peaks Found

Caption: Figure 1. Orthogonal cross-validation workflow ensuring no co-eluting impurities inflate the purity assay.

Experimental Protocols

Designed for routine release testing and stability monitoring.[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol activity).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar tetrazole retention).[1][2]

    • 2-15 min: 5%

      
       60% B.[1]
      
    • 15-20 min: 95% B (Wash).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Aniline absorption) and 210 nm (Tetrazole/General).[1][2]

  • Temperature: 30°C.

  • Validation Criterion: Tailing factor (

    
    ) must be 
    
    
    
    .[1][2]

Designed to detect polar impurities that elute in the void volume of the C18 method.[2]

  • Column: Waters XBridge Amide (100 mm x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1][2]

  • Mobile Phase B: ACN:Water (90:10).[1]

  • Mode: ESI Positive (+).[1][2]

  • Target Ion:

    
     Da.[1][2]
    
  • Fragment Ions (MRM):

    
     (Loss of 
    
    
    
    from tetrazole ring).[1][2]
  • Purpose: Confirm that the main peak in Method A is a single chemical entity and not a co-elution of isomers.

Designed to determine "Potency as is" without a reference standard.[1][2]

  • Solvent: DMSO-

    
     (Provides excellent solubility for both aniline and tetrazole).[1][2]
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.[2]

  • Relaxation Delay (

    
    ):  30 seconds (Crucial: Tetrazole protons relax slowly; short 
    
    
    
    under-estimates purity).
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of IS.[2][3][4][5][6][7][8]
Part 3: Data Presentation & Acceptance Criteria

When cross-validating, the results from the three methods must converge. Use the table below to interpret your validation data.

Table 1: Cross-Validation Acceptance Matrix

ParameterHPLC-UV (Method A)LC-MS (Method B)[1][2]qNMR (Method C)Acceptance Criteria
Linearity (

)


N/AHigh correlation in Method A confirms detector stability.[1][2]
Recovery (Spike) 98.0 - 102.0%90.0 - 110.0%N/AMethod A must be accurate; Method B is allowed wider variance due to matrix effects.[1][2]
Assay (Potency)

(vs Ref Std)
N/A

(Absolute)

.[1][2] If HPLC >> qNMR, suspect volatile impurities or water not detected by UV.[2]
LOD (Sensitivity)



Method B must detect trace impurities missed by Method A.
Part 4: Troubleshooting & Scientific Rationale

Issue 1: Split Peaks in HPLC

  • Cause: The tetrazole ring can exist in tautomeric forms (

    
     vs 
    
    
    
    ) in solution, though substitution at N1 usually locks this.[2] However, at intermediate pH, proton exchange on the aniline amine can cause peak splitting.[2]
  • Solution: Buffer the mobile phase firmly. Use 10-20mM Phosphate buffer (pH 2.[1][2]5) instead of simple TFA water if splitting persists.[1][2]

Issue 2: Discrepancy between UV Purity and qNMR Purity

  • Cause: The sample likely contains inorganic salts (from the sodium azide cyclization step) or residual solvents (DMSO/DMF) which are UV-transparent but contribute to weight.[1][2]

  • Verification: Check the qNMR spectrum for solvent peaks and run Residue on Ignition (ROI) for sulfated ash content.

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[2] Link

  • Benchchem. 3-Methoxy-5-(1H-tetrazol-1-yl)aniline Analytical Data and Applications. (Analogous chemistry for tetrazole-anilines). Link

  • Gilbert, M. T., et al. Cross-validation of bioanalytical methods between laboratories.[2][9] Journal of Pharmaceutical and Biomedical Analysis, 1995.[2][9] Link

  • Popiołek, Ł.Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (Discusses tetrazole formation and separation logic). Medicinal Chemistry Research, 2017.
  • US Pharmacopeia. <1225> Validation of Compendial Procedures.[1] USP-NF.[1] Link[1][2]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Stop and Read: This compound is not a standard organic waste.[1] It represents a "hybrid hazard" class combining the high-energy instability of a nitrogen-rich heterocycle (Tetrazole) with the systemic toxicity of an aromatic amine (Aniline).

Improper disposal can lead to two catastrophic failure modes:

  • Explosive Decomposition: Tetrazoles can form shock-sensitive salts if allowed to contact specific transition metals (Cu, Pb, Zn) or if subjected to acidic shock.[1]

  • Toxic Exposure: The aniline moiety facilitates rapid transdermal absorption, leading to methemoglobinemia (chemical asphyxiation).[1]

This guide defines the High-BTU Incineration pathway as the only acceptable disposal method, strictly prohibiting standard landfill or sewer discharge.

Hazard Characterization (The "Why")

To manage risk, we must deconstruct the molecule into its functional hazards.[1]

Functional GroupPrimary HazardMechanism of ActionOperational Constraint
1H-Tetrazole Explosive / Reactive High nitrogen content (N=N-N) creates positive heat of formation. Can form explosive metal tetrazolates.[1]NO metal spatulas (use Teflon/ceramic).[1] NO acidic waste streams (exotherm risk).[1]
Aniline Derivative Acute Toxicity (T) Metabolizes to phenylhydroxylamine, oxidizing hemoglobin (

) to methemoglobin (

).
Double Gloving (Nitrile/Laminate) is mandatory.[1] Handle only in fume hood.
2,3-Dimethyl Lipophilicity Increases solubility in fats, potentially accelerating skin absorption compared to unsubstituted aniline.Immediate wash-down of any PPE contact.[1][2][3][4]

Pre-Disposal Stabilization & Segregation[1]

Before the chemical leaves your bench, it must be stabilized.[1] The following workflow ensures the material is safe for transport to the central waste facility.

A. Solid Waste (Pure Compound)[1]
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass jars.[1] Avoid metal containers entirely to prevent the formation of shock-sensitive metal tetrazolates.[1]

  • Wetting Agent: If the powder is dry and fine, add a small volume of inert solvent (e.g., mineral oil or water-wet) to desensitize it against friction/static shock during transport.

  • Labeling: Mark clearly as "TOXIC - HIGH NITROGEN ORGANIC - DO NOT COMPACT." [1]

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • pH Check: Ensure the solution is Neutral (pH 6-8) or slightly Basic.

    • Critical: Never add this stream to the "Acid Waste" carboy.[1] Acidification of tetrazoles can precipitate the free acid form, which may be less stable, or generate heat.[1]

  • Segregation: Dedicate a specific waste stream for "High Nitrogen / Explosive Precursors." Do not mix with oxidizers (peroxides, nitric acid) as this creates an immediate deflagration hazard.[1]

Waste Stream Decision Logic (Visualization)

The following diagram outlines the critical decision points for disposing of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline.

WasteStreamLogic Start Waste Generation: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Bin: High-BTU Incineration (Solid Organic Tox) Solid->BinSolid MetalWarn CRITICAL: Do NOT use Metal Containers Solid->MetalWarn pHCheck Check pH Liquid->pHCheck ContamCheck Contaminants? Acidic Acidic (pH < 5) pHCheck->Acidic Neutral Neutral/Basic (pH > 6) pHCheck->Neutral Neutralize Neutralize carefully with dilute NaOH Acidic->Neutralize Risk of Exotherm BinLiquid Bin: High-BTU Incineration (Liquid Organic Tox) Neutral->BinLiquid Neutralize->Neutral

Figure 1: Decision matrix for segregating tetrazole-aniline waste streams to prevent accidental acidification or metal contact.

Detailed Disposal Protocol

Step 1: Waste Classification

Assign the waste code based on your local regulations.[1]

  • US (RCRA): Likely D003 (Reactivity) due to the tetrazole ring's potential for detonation, and D001 (Ignitability) if in organic solvent. Treat as P-Listed equivalent for toxicity protocols.[1]

  • EU (EWC): 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances, including explosives).[1]

Step 2: Packaging for Pickup[1]
  • Primary Container: Polyethylene or glass bottle. Cap must be vented if there is any risk of ongoing decomposition (gas evolution).[1]

  • Secondary Containment: Place primary container inside a sealable plastic bag (Chem-Bag) to contain potential leaks of the toxic aniline.[1]

  • Vermiculite Packing: Surround the container with vermiculite in the final shipping drum.[1] This provides cushioning (shock protection) and absorption (leak protection).[1]

Step 3: Final Destruction (Off-Site)
  • Method: Rotary Kiln Incineration with secondary combustion chamber.[1]

  • Requirement: The facility must operate at >1000°C with residence time >2 seconds to ensure complete destruction of the tetrazole ring and scrubbing of NOx gases generated by the high nitrogen content.[1]

Emergency Contingencies: Spill Response

If a spill occurs, do not sweep dry.[1] Friction can trigger the tetrazole.[1][5]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Inhalation) Spill->Evacuate PPE 2. Don PPE: Resp Protection + Double Gloves Evacuate->PPE Wet 3. Wet Method: Cover with wet paper towels (Prevent Dust/Friction) PPE->Wet Scoop 4. Scoop with PLASTIC tools (No Metal) Wet->Scoop Clean 5. Decontaminate Surface (Soap/Water) Scoop->Clean

Figure 2: Wet-method spill response workflow to mitigate dust explosion and inhalation risks.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23616335, 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Tetrazole Derivatives and Explosive Properties.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling High-Nitrogen Compounds.[1] Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety information based on the compound's constituent functional groups: a substituted aniline and a tetrazole ring. This approach, grounded in chemical first principles, ensures a robust and cautious safety framework for all laboratory operations.

Hazard Analysis: A Tale of Two Moieties

The risk profile of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is a composite of the hazards associated with its aniline and tetrazole components. Understanding these individual risks is paramount to implementing effective safety measures.

The Aniline Moiety: Systemic Toxicity Concerns

Aniline and its derivatives are well-documented for their systemic toxicity.[1][2] The primary routes of exposure are inhalation, ingestion, and, most critically for laboratory settings, percutaneous absorption (through the skin).[3]

  • Acute Toxicity: Exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4] Symptoms can include headache, dizziness, fatigue, and in severe cases, respiratory and cardiac arrest.[4]

  • Chronic Toxicity & Carcinogenicity: Many aniline derivatives are known or suspected carcinogens, with a particular link to bladder cancer.[2][3] The International Agency for Research on Cancer (IARC) classifies aniline as a Group 2A agent, meaning it is probably carcinogenic to humans.[3] Some substituted anilines also exhibit genotoxicity.[5]

The Tetrazole Moiety: Energetic Material Risks

Tetrazoles are nitrogen-rich heterocyclic compounds known for their use in energetic materials and pharmaceuticals.[6] Their high nitrogen content means they can release a large amount of energy upon decomposition.

  • Flammability and Explosive Potential: Tetrazoles can be flammable solids and may decompose explosively upon heating.[7][8] The synthesis and handling of tetrazoles require careful control of temperature and avoidance of ignition sources.[9]

  • Reactivity: They can react vigorously with strong acids, oxidizing agents, and certain metals, potentially producing heat, toxic fumes, or explosive products.[6]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. For a compound with the hazards of an aniline derivative, all handling must be conducted within a certified chemical fume hood.

Rationale: A fume hood provides constant ventilation, drawing vapors and fine particulates away from the researcher's breathing zone. This is critical for mitigating the inhalation risk posed by the aniline component and containing any dust from the solid compound.[10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to protect against the dual hazards of chemical toxicity and potential energetic decomposition.

PPE Selection and Workflow

The following table summarizes the required PPE for various laboratory tasks involving 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Double Nitrile GlovesSafety Goggles & Face ShieldFlame-Resistant Lab CoatN95 Respirator (if dust is generated)
Preparing Solutions Double Nitrile GlovesSafety Goggles & Face ShieldFlame-Resistant Lab Coat, Chemical ApronNot required in a fume hood
Running Reaction Double Nitrile GlovesSafety Goggles & Face ShieldFlame-Resistant Lab CoatNot required in a fume hood
Work-up/Purification Double Nitrile GlovesSafety Goggles & Face ShieldFlame-Resistant Lab Coat, Chemical ApronNot required in a fume hood
Step-by-Step PPE Procedures

A. Hand Protection Given the high risk of dermal absorption associated with aromatic amines, robust hand protection is non-negotiable.[1]

  • Inner Glove: Wear a standard nitrile examination glove.

  • Outer Glove: Wear a second, thicker, chemical-resistant nitrile glove over the first.

  • Why Double-Glove? This practice provides a critical safety buffer. If the outer glove is compromised, the inner glove offers temporary protection while the outer layer is safely removed and replaced. It also allows for the clean removal of the outer glove before touching common surfaces (e.g., keyboards, door handles).

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[11] Replace gloves immediately if contamination is suspected or after a maximum of two hours of use.

B. Eye and Face Protection

  • Safety Goggles: Wear snug-fitting, indirectly vented chemical splash goggles at all times.

  • Face Shield: A full-face shield must be worn over the safety goggles, especially when handling the solid compound, preparing solutions, or during any transfer process.[12]

  • Rationale: Goggles protect against splashes and vapors, while the face shield provides an essential secondary barrier against larger splashes or unexpected energetic release.[12]

C. Body Protection

  • Laboratory Coat: A flame-resistant (FR) lab coat is required due to the potential flammability of the tetrazole moiety. Ensure the coat is fully buttoned with sleeves rolled down.

  • Chemical Apron: For procedures involving larger quantities (>1 g) or significant splash risks, a chemically resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Wear long pants and closed-toe shoes made of a non-porous material.

D. Respiratory Protection

  • Standard Operations: When handling small quantities within a certified fume hood, specific respiratory protection is generally not required, as the engineering control is sufficient.

  • Risk of Aerosolization: If there is a potential for generating dust or aerosols that cannot be contained by a fume hood (e.g., during spill cleanup outside of a hood), a half-mask or full-face air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters is necessary.[13]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Removal) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Outer Gloves D2->D3 D4 4. Goggles & Face Shield D3->D4 F1 1. Outer Gloves F2 2. Face Shield F1->F2 F3 3. Goggles F2->F3 F4 4. Lab Coat F3->F4 F5 5. Inner Gloves F4->F5

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe handling extends beyond PPE to include procedural discipline and proper waste management.

Safe Handling Protocol
  • Designated Area: All work with 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline must be performed in a designated area within a fume hood.

  • Avoid Dust Formation: When handling the solid, use gentle scooping motions. Avoid pouring the dry powder, which can create dust.[11]

  • Grounding: To prevent fire caused by electrostatic discharge, especially when handling the potentially flammable tetrazole compound, ensure all equipment is properly grounded.[14]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[11] The container should be clearly labeled with the chemical name and all relevant hazard pictograms.

Spill Management

Immediate and correct response to a spill is critical.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (<1g, Contained in Hood) Assess->SmallSpill Small LargeSpill Large Spill (>1g or Outside Hood) Assess->LargeSpill Large Absorb Cover with Absorbent Material (e.g., Vermiculite) SmallSpill->Absorb ContactEHS Contact Emergency Personnel / EHS Do Not Attempt Cleanup LargeSpill->ContactEHS Collect Carefully Collect Waste into Sealed Container Absorb->Collect Decontaminate Decontaminate Area with Appropriate Solvent & Soap/Water Collect->Decontaminate

Caption: Decision Tree for Spill Response.

Waste Disposal

Chemical waste must be handled with the same care as the parent compound.

  • Solid Waste: All contaminated disposables (gloves, wipes, absorbent pads) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Protocol: All waste must be disposed of through a licensed chemical destruction facility or controlled incineration, in accordance with local and national regulations.[11] Do not discharge to sewer systems.[11]

References

  • Material Safety Data Sheet Aniline . Sciencelab.com. [Link]

  • Safety Data Sheet: Aniline . Carl ROTH. [Link]

  • Aniline and Its Derivatives . ResearchGate. [Link]

  • Hazardous waste acceptance conditions . University of Groningen. [Link]

  • 1-H-TETRAZOLE Safety Data Sheet . Bio-Fine. [Link]

  • Strategies for balancing safety in oxadiazole tetrazole derivatives . Royal Society of Chemistry. [Link]

  • Genotoxicity of aniline derivatives in various short-term tests . PubMed. [Link]

  • Aniline family . HBM4EU. [Link]

  • How to Handle Amines Safely in Industrial Environments . *Dalton+. [Link]

  • Aniline - Toxicology . Wikipedia. [Link]

  • Personal protective equipment when handling plant protection products . BVL Germany. [Link]

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor . ResearchGate. [Link]

  • Aniline derivative-induced methemoglobin in rats . PubMed. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves . PubMed. [Link]

  • Safety Data Sheet: aniline . Chemos GmbH & Co.KG. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights . National Institutes of Health (NIH). [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.